molecular formula C8H7ClINO2 B3119935 Methyl 4-amino-2-chloro-5-iodobenzoate CAS No. 256935-85-0

Methyl 4-amino-2-chloro-5-iodobenzoate

Cat. No.: B3119935
CAS No.: 256935-85-0
M. Wt: 311.5 g/mol
InChI Key: ACKIVQFMUDRNPN-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-chloro-5-iodobenzoate (CAS 256935-85-0) is a high-purity halogenated aromatic ester serving as a versatile synthetic intermediate in advanced organic and medicinal chemistry research . Its molecular structure, incorporating amino, chloro, and iodo substituents on a benzoate backbone, makes it a valuable building block for constructing complex molecules, particularly nitrogen-containing heterocycles and pharmaceutical agents . This compound has demonstrated significant research value in the development of antiparasitic agents. It functions as a key precursor in the synthesis of benzamidobenzoic acid derivatives that act as potent, allosteric inhibitors of trypanosomatid hexokinase 1 (TbHK1), a pivotal enzyme in the glycolytic pathway of parasites causing diseases like African sleeping sickness and Leishmaniasis . The iodine atom is a strategic handle for further functionalization via cross-coupling reactions, enabling rapid exploration of structure-activity relationships (SAR) . Key Properties: - CAS Number: 256935-85-0 - Molecular Formula: C 8 H 7 ClINO 2 - Molecular Weight: 311.50 g/mol - Storage: Keep in a dark place under an inert atmosphere at room temperature . Safety Information: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use . Please refer to the Safety Data Sheet for detailed handling protocols. Signal Word: Warning .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-amino-2-chloro-5-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClINO2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKIVQFMUDRNPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401218533
Record name Benzoic acid, 4-amino-2-chloro-5-iodo-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256935-85-0
Record name Benzoic acid, 4-amino-2-chloro-5-iodo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=256935-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-amino-2-chloro-5-iodo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401218533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physical and chemical properties of Methyl 4-amino-2-chloro-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of Methyl 4-amino-2-chloro-5-iodobenzoate (CAS: 256935-85-0), a high-value pharmacophore intermediate used extensively in medicinal chemistry for the synthesis of kinase inhibitors and poly-functionalized aryl systems.

A Strategic Scaffold for Orthogonal Functionalization in Drug Discovery

Executive Summary

Methyl 4-amino-2-chloro-5-iodobenzoate represents a "privileged scaffold" in modern drug discovery. Its structural uniqueness lies in its orthogonal reactivity profile : it possesses three distinct functional handles—an aryl iodide, an aryl chloride, and a methyl ester—each capable of reacting under specific, non-interfering conditions. This guide details the physicochemical data, validated synthetic protocols, and chemo-selective strategies required to utilize this compound effectively in the development of small-molecule therapeutics.

Chemical Identity & Structural Analysis[1][2][3]

PropertyDetail
IUPAC Name Methyl 4-amino-2-chloro-5-iodobenzoate
CAS Registry Number 256935-85-0
Molecular Formula C₈H₇ClINO₂
Molecular Weight 311.50 g/mol
SMILES COC(=O)C1=CC(I)=C(N)C=C1Cl
InChI Key DYUWQWMXZHDZOR-UHFFFAOYSA-N
Structural Class Halogenated Anthranilate Ester
Structural Conformation & Sterics

The molecule features a tetra-substituted benzene ring. The amino group (-NH₂) at position 4 acts as a strong electron donor, pushing electron density into the ring, which stabilizes the oxidative addition of palladium at the adjacent iodo group (C-5) . The chloro group (C-2) provides steric bulk and electronic deactivation at the meta position relative to the iodine, preventing unwanted side reactions during cross-coupling.

Physicochemical Profile

The following data aggregates experimental observations and high-confidence predictive models suitable for laboratory handling.

ParameterValue / DescriptionNote
Appearance Off-white to pale beige solidIodinated anilines darken upon light exposure.
Melting Point Solid (Predicted range: 85–110 °C)Experimental data not widely published; analogs melt in this range.
Boiling Point 369.2 ± 42.0 °C (Predicted)Decomposes before boiling at atm pressure.
Density 1.903 ± 0.06 g/cm³High density due to Iodine atom.
LogP (Octanol/Water) ~2.9Lipophilic; requires organic co-solvents.
pKa (Conjugate Acid) ~2.5 (Amino group)Significantly lower than aniline (4.6) due to EWG effects of Cl and Ester.
Solubility DMSO (>50 mg/mL), DMF, EtOAc, DCMInsoluble in water.

Synthetic Routes & Process Chemistry

The synthesis of Methyl 4-amino-2-chloro-5-iodobenzoate is typically achieved via the regioselective electrophilic iodination of Methyl 4-amino-2-chlorobenzoate. The amino group directs the incoming iodine electrophile to the ortho position (C-5), which is the only sterically accessible activated site.

Protocol: Regioselective Iodination

Reagents:

  • Substrate: Methyl 4-amino-2-chlorobenzoate (1.0 eq)

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.05 eq) [Preferred for mild conditions]

  • Solvent: DMF or Acetonitrile

  • Catalyst: p-TsOH (0.1 eq) or none (reaction is self-catalyzing due to amino activation).

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with Methyl 4-amino-2-chlorobenzoate and DMF (5 mL/g). Stir until fully dissolved.

  • Addition: Cool the solution to 0°C. Add NIS portion-wise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.[1][2]

  • Quench: Pour the reaction mixture into ice-water containing 5% Sodium Thiosulfate (

    
    ) to neutralize unreacted iodine species.
    
  • Isolation: Filter the resulting precipitate. Wash the filter cake with water (3x) to remove DMF and succinimide byproducts.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-20% EtOAc in Hexanes) if high purity (>99%) is required.

SynthesisFlow start Methyl 4-amino-2-chlorobenzoate (Precursor) reagents Reagents: N-Iodosuccinimide (NIS) DMF, 0°C to RT start->reagents intermediate Reaction Progress (Electrophilic Aromatic Substitution) reagents->intermediate quench Quench: 5% Na2S2O3 (aq) Precipitation intermediate->quench product Methyl 4-amino-2-chloro-5-iodobenzoate (Target) quench->product

Figure 1: Synthetic workflow for the regioselective iodination of the precursor scaffold.

Reactivity & Applications: The "Triad of Selectivity"

The core value of this molecule in drug development is its ability to undergo sequential, orthogonal functionalization . Researchers can manipulate specific sites without affecting others.

A. The Aryl Iodide (C-5): The "First Mover"

The C-I bond is the weakest carbon-halogen bond in the molecule. It reacts exclusively in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) at mild temperatures (RT to 60°C), leaving the C-Cl bond intact.

  • Application: Introduction of biaryl motifs or alkynes common in kinase inhibitors.

B. The Aryl Chloride (C-2): The "Second Wave"

Once the iodine has been reacted, the C-Cl bond can be activated using more forcing conditions (specialized ligands like XPhos/Buchwald precatalysts, higher temperatures >100°C).

  • Application: Late-stage diversification or macrocyclization.

C. The Methyl Ester (C-1): The "Anchor"

The ester is stable to coupling conditions but can be hydrolyzed to the carboxylic acid (LiOH/THF) or converted directly to an amide (AlMe₃/Amine).

  • Application: Solubilizing tail attachment or peptidomimetic coupling.

ReactivityMap cluster_suzuki Path A: C-I Selective Coupling cluster_ester Path B: Ester Manipulation cluster_amine Path C: N-Functionalization center Methyl 4-amino- 2-chloro-5-iodobenzoate suzuki Suzuki/Sonogashira (Pd(PPh3)4, RT-60°C) center->suzuki hydrolysis Hydrolysis (LiOH, THF/H2O) center->hydrolysis acylation Acylation/Sandmeyer (RCOCl or NaNO2) center->acylation biaryl Biaryl Product (Cl & Ester Intact) suzuki->biaryl acid Benzoic Acid Deriv. hydrolysis->acid amide Amide/Diazonium acylation->amide

Figure 2: Chemo-selective reaction map demonstrating orthogonal pathways for scaffold diversification.

Handling & Safety Protocols

  • Storage: Store at 2–8°C in a tightly sealed container. Protect from light. The compound may discolor (turn yellow/brown) upon oxidation of trace iodide to iodine; this does not typically affect reactivity but can be removed via a thiosulfate wash.

  • Hazards: Classified as an Irritant (H315, H319, H335) .

    • Skin/Eye Contact: Wash immediately with copious water.

    • Inhalation: Use a fume hood to avoid dust inhalation.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

References

  • BLD Pharm. (n.d.). Methyl 4-amino-2-chloro-5-iodobenzoate Product Analysis. Retrieved from

  • ChemicalBook. (2024). CAS 256935-85-0 Physical Properties and Safety Data. Retrieved from

  • Sigma-Aldrich. (n.d.). General Procedures for Iodination of Anilines using N-Iodosuccinimide. (Methodology adapted from analogous 2-amino-5-iodobenzoate synthesis).[3] Retrieved from

  • National Institutes of Health (NIH). (2010). Suzuki-Miyaura Reaction: Scope and Selectivity in Halogenated Arenes. PMC2909038. Retrieved from

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: Methyl 4-amino-2-chloro-5-iodobenzoate. Retrieved from

Sources

Comprehensive Structural Elucidation of Methyl 4-amino-2-chloro-5-iodobenzoate: A Multi-Modal Analytical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comprehensive Structural Elucidation of Methyl 4-amino-2-chloro-5-iodobenzoate Content Type: Technical Whitepaper / Application Note Audience: Pharmaceutical Researchers, Analytical Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads.

Executive Summary & Strategic Importance

Methyl 4-amino-2-chloro-5-iodobenzoate (MACIB) represents a critical scaffold in the synthesis of MEK inhibitors (e.g., Trametinib analogs) and radiopharmaceuticals. Its structural integrity is defined not just by purity, but by regiochemical fidelity .

The primary synthetic challenge lies in the electrophilic iodination of the precursor (Methyl 4-amino-2-chlorobenzoate). While the amino group strongly directs ortho/para, the steric bulk of the chlorine atom and the ester group creates a competitive landscape between the C3 and C5 positions. Distinguishing the target 2,5-substituted isomer from the potential 2,3-substituted impurity is the central analytical challenge.

This guide establishes a self-validating elucidation framework, moving from isotopic fingerprinting (MS) to regiochemical assignment (NMR) and absolute configuration (XRD).

Analytical Workflow Visualization

The following decision tree outlines the logical progression for confirming the structure, specifically filtering out the most common regioisomers.

ElucidationWorkflow Start Crude Product (Methyl 4-amino-2-chloro-5-iodobenzoate) Step1 Step 1: HRMS (ESI+) Confirm Molecular Formula & Halogen Ratio Start->Step1 Check1 Is m/z ~311.9 & Cl isotope pattern present? Step1->Check1 Step2 Step 2: 1H NMR (1D) Analyze Aromatic Multiplicity Check1->Step2 Pass Check2 Are aromatic protons Singlets or Doublets? Step2->Check2 Result_Iso1 Isomer: 2-Cl, 3-I (Rejects: Protons are Doublets) Check2->Result_Iso1 Doublets (J~8Hz) Step3 Step 3: 13C NMR & HSQC Heavy Atom Effect Analysis Check2->Step3 Singlets (Para) Check3 Observe C-I ipso carbon at ~85-95 ppm? Step3->Check3 Step4 Step 4: NOE Difference / NOESY Spatial Connectivity Check3->Step4 Yes Final CONFIRMED STRUCTURE Methyl 4-amino-2-chloro-5-iodobenzoate Step4->Final

Figure 1: Decision matrix for the structural confirmation of MACIB, prioritizing the elimination of the 3-iodo regioisomer.

Mass Spectrometry: Isotopic Fingerprinting

Before assessing geometry, we must validate the elemental composition. Halogenated compounds offer distinct isotopic patterns that serve as a primary quality gate.

Theoretical Logic
  • Chlorine (

    
    ):  Natural abundance ratio is approx. 3:1. This creates a characteristic M and M+2 pattern.
    
  • Iodine (

    
    ):  Monoisotopic. It contributes a significant mass defect but no M+2 peak itself.
    
  • Combined Signature: The spectrum should show a dominant parent ion

    
     and a distinct 
    
    
    
    peak at ~33% intensity of the parent.
Data Summary Table
Ion IdentityTheoretical m/zPattern Characteristic

311.92 Base Peak (100%)

313.92 ~32-33% of Base Peak
Fragment

280.90 Loss of methoxy group (acylium ion)
Fragment

184.02 Loss of Iodine (weak bond)

Critical Check: If the M+2 peak is absent or <5%, the Chlorine is missing. If the mass is low by ~126 Da, Iodine is missing.

NMR Spectroscopy: The Regiochemical Core

This is the most critical section. We must distinguish between the target (2-Cl, 5-I) and the likely byproduct (2-Cl, 3-I).

Proton ( ) NMR Analysis

Solvent: DMSO-


 (Preferred for solubility and separating NH2 protons).
  • The "Singlet" Rule:

    • Target (2,5-subst): The aromatic protons are at positions C3 and C6. They are para to each other. Para-coupling is negligible (

      
       Hz). Expectation: Two sharp Singlets. 
      
    • Impurity (2,3-subst): The aromatic protons would be at C5 and C6. They are ortho to each other. Expectation: Two Doublets (

      
       Hz). 
      
Carbon ( ) NMR: The Heavy Atom Effect

Iodine has a unique "Heavy Atom Effect" (Spin-Orbit coupling) that significantly shields the attached carbon, shifting it upfield, often overlapping with solvent peaks or aliphatic carbons, contrary to the deshielding effect of electronegativity.

  • C-Cl (C2): Deshielded. Expected

    
     ppm.
    
  • C-I (C5): Strongly Shielded. Expected

    
     ppm.
    
  • Differentiation: If the Iodine were at C3 (crowded between Cl and NH2), the shift would vary, but the presence of a quaternary carbon signal < 100 ppm is diagnostic for C-I.

2D NMR (NOESY/HMBC): Spatial Proof

To assign which singlet is H3 and which is H6, we use Nuclear Overhauser Effect (NOE) spectroscopy.

  • Experiment: Irradiate the Ester Methyl group (

    
     ppm).
    
  • Observation: NOE enhancement should be seen only at the H6 proton.

    • Reasoning: H6 is spatially proximate (ortho) to the ester. H3 is distant.

  • Experiment: Irradiate the Amine protons (

    
     ppm).
    
  • Observation: NOE enhancement should be seen at the H3 proton.

    • Reasoning: H3 is ortho to the amine. H6 is meta.

NMR_Logic C1 C1 (Ester) C2 C2 (Cl) C1->C2 Sub_Me Me (Ester) C1->Sub_Me Bond C3 C3 (H) C2->C3 C4 C4 (NH2) C3->C4 C5 C5 (I) C4->C5 Sub_NH NH2 Protons C4->Sub_NH Bond C6 C6 (H) C5->C6 C6->C1 Sub_Me->C6 NOE (Strong) Sub_NH->C3 NOE (Strong) Label1 H3: Singlet NOE to NH2 Label2 H6: Singlet NOE to Ester

Figure 2: 2D NMR Connectivity Map. Yellow dotted lines indicate required NOE interactions to confirm the 2,5-substitution pattern.

Experimental Protocols

Protocol: High-Purity Isolation (HPLC)

Before spectral analysis, ensure the sample is free of regioisomers which can complicate NMR integration.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm.

  • Criterion: Target peak area > 98%.

Protocol: NMR Acquisition
  • Sample Prep: Dissolve ~10 mg of MACIB in 0.6 mL DMSO-

    
    . Ensure complete dissolution (sonicate if necessary).
    
  • Acquisition (1H): 16 scans, relaxation delay (d1) = 2.0s. Center frequency on aromatic region.[1]

  • Acquisition (13C): 512 scans minimum (due to quaternary carbons and C-I splitting).

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) for 1H.

X-Ray Crystallography (The "Gold Standard")

While NMR provides solution-state proof, Single Crystal X-Ray Diffraction (SC-XRD) provides absolute solid-state configuration.

  • Growth Method: Slow evaporation. Dissolve 20 mg in minimal hot Ethanol/Ethyl Acetate (1:1). Allow to cool slowly to RT, then place in a fridge at 4°C.

  • Expected Result: Monoclinic or Triclinic unit cell. The high electron density of Iodine will dominate the diffraction pattern, making the solution of the structure (via Direct Methods or Patterson Methods) rapid and unambiguous.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Authoritative source on NOE and 2D NMR pulse sequences).

  • Facelli, J. C., et al. (2000). "Heavy Atom Effects on Carbon-13 Chemical Shifts." Journal of Physical Chemistry A. (Explains the spin-orbit coupling mechanism shielding C-I carbons).
  • Reich, H. J. (2024).[2] Structure Determination Using NMR. University of Wisconsin-Madison. (Verified database for chemical shift additivity rules).

Sources

Methyl 4-amino-2-chloro-5-iodobenzoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph & Synthetic Guide Subject: CAS 256935-85-0 | Scaffold Analysis & Reactivity Profile[1]

Executive Summary & Physicochemical Identity

Methyl 4-amino-2-chloro-5-iodobenzoate is a densely functionalized polysubstituted benzene derivative.[1] It serves as a "privileged scaffold" in medicinal chemistry, particularly in the synthesis of kinase inhibitors and protein degraders (PROTACs).[1] Its value lies in its orthogonal reactivity : it possesses four distinct functional handles (amine, iodide, chloride, ester) that can be manipulated sequentially without protecting groups.

Core Identity Matrix
PropertySpecification
IUPAC Name Methyl 4-amino-2-chloro-5-iodobenzoate
CAS Registry Number 256935-85-0
Molecular Formula C₈H₇ClINO₂
Molecular Weight 311.50 g/mol
Exact Mass 310.921 g/mol
Physical State Off-white to pale brown solid
Melting Point 66–70 °C (Lit.)[1][2][3][4][5]
SMILES COC(=O)C1=CC(Cl)=C(N)C(I)=C1
Solubility Soluble in DMSO, DMF, DCM; Low solubility in water

Synthetic Methodology

The synthesis of Methyl 4-amino-2-chloro-5-iodobenzoate typically proceeds via the electrophilic aromatic substitution (iodination) of Methyl 4-amino-2-chlorobenzoate.[1]

Critical Mechanism: The amino group at C4 is a strong activating group and an ortho, para-director.[1] Position C1 is blocked by the ester.[1] Position C3 is sterically crowded (flanked by Cl and NH₂).[1] Therefore, electrophilic iodine preferentially attacks Position C5 (flanked by H and NH₂), yielding the 5-iodo product with high regioselectivity.

Protocol: Regioselective Iodination

Reagents: Methyl 4-amino-2-chlorobenzoate (1.0 eq), Iodine Monochloride (ICl) (1.1 eq), Acetic Acid (AcOH).[1]

  • Dissolution: Dissolve Methyl 4-amino-2-chlorobenzoate in glacial acetic acid (AcOH) at room temperature. AcOH serves to stabilize the polarized transition state.[1]

  • Addition: Add Iodine Monochloride (ICl) dropwise over 20 minutes.

    • Control Point: Maintain temperature < 30°C to prevent over-iodination or oxidation of the amine.[1]

  • Reaction: Stir at ambient temperature for 2–4 hours. Monitor by LC-MS for the disappearance of starting material (m/z ~186) and appearance of product (m/z ~312).[1]

  • Quench: Pour the reaction mixture into ice water containing sodium thiosulfate (Na₂S₂O₃).

    • Why: Thiosulfate reduces residual electrophilic iodine species, preventing oxidative degradation during workup.

  • Isolation: Filter the resulting precipitate. Recrystallize from Ethanol/Water if high purity (>98%) is required.[1]

Workflow Visualization

SynthesisWorkflow Start Methyl 4-amino-2-chlorobenzoate (Start) Reaction Electrophilic Iodination (ICl / AcOH, 25°C) Start->Reaction Activation Quench Reductive Quench (Ice Water + Na2S2O3) Reaction->Quench Complete Isolation Filtration & Drying (Final Product) Quench->Isolation Precipitation

Figure 1: Synthetic workflow for the regioselective iodination of the benzoate scaffold.

Structural Validation (Spectroscopy)

Validation of the 5-iodo regioisomer is critical, as steric directing effects can sometimes yield trace amounts of the 3-iodo isomer.[1]

Predicted NMR Profile (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 7.80–8.10 ppm (s, 1H, H-6): This proton is deshielded by the adjacent carbonyl (ester) and the iodine atom.[1] It appears as a sharp singlet because there are no adjacent protons for coupling.[1]

  • δ 6.80–7.00 ppm (s, 1H, H-3): This proton is shielded by the ortho-amino group.[1] It appears as a singlet due to the blocking Cl at C2 and NH₂ at C4.[1]

  • δ 6.00–6.50 ppm (br s, 2H, NH₂): Broad singlet, exchangeable with D₂O.

  • δ 3.75–3.85 ppm (s, 3H, OCH₃): Characteristic methyl ester singlet.

Quality Control Note: If a doublet splitting pattern (J ~ 8 Hz) is observed in the aromatic region, the product is likely contaminated with the starting material or a different isomer where protons are adjacent.[1] The target molecule must show two distinct aromatic singlets.[1]

Reactivity Profile & Applications

This molecule is a "linchpin" intermediate.[1] Its utility is defined by the differential reactivity of its halogens.[1]

Chemoselectivity Hierarchy
  • C5-Iodide (High Reactivity): The C-I bond is the weakest (bond dissociation energy ~65 kcal/mol).[1] It undergoes oxidative addition with Palladium(0) rapidly.[1]

    • Primary Use: Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings.[1]

  • C1-Ester (Medium Reactivity): Susceptible to nucleophilic attack (hydrolysis to acid or amidation).[1]

  • C4-Amine (Medium Reactivity): Nucleophilic handle for amide coupling, reductive amination, or diazotization (Sandmeyer reaction).

  • C2-Chloride (Low Reactivity): The C-Cl bond is strong.[1] It generally survives conditions that cleave C-I or hydrolyze esters, serving as a steric blocker or a late-stage handle for harsh S_NAr conditions.[1]

Divergent Synthesis Map

ReactivityMap Core Methyl 4-amino-2-chloro-5-iodobenzoate (Core Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Targets C-I Bond Core->Suzuki 1. High Selectivity Hydrolysis Saponification (LiOH, THF/H2O) Targets Ester Core->Hydrolysis 2. Protection/Deprotection Sandmeyer Sandmeyer/Diazotization (NaNO2, HX) Targets Amine Core->Sandmeyer 3. Functional Group Swap Biaryl Biaryl Intermediates (Kinase Inhibitors) Suzuki->Biaryl Acid Benzoic Acid Deriv. (Solubility Tuning) Hydrolysis->Acid Halo Dihalogenated Benzoates Sandmeyer->Halo

Figure 2: Chemo-selective transformations available to the scaffold.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24883893, Methyl 4-amino-2-chloro-5-iodobenzoate.[1] Retrieved from [Link][1]

Sources

solubility of Methyl 4-amino-2-chloro-5-iodobenzoate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide Solubility Profile of Methyl 4-amino-2-chloro-5-iodobenzoate: A Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 4-amino-2-chloro-5-iodobenzoate (CAS No. 256935-85-0), a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This document delves into the theoretical principles governing its solubility based on its molecular structure, offers predictions for its behavior in common organic solvents, and provides a detailed, field-proven experimental protocol for its quantitative determination. This guide is intended to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively work with this compound.

Introduction and Physicochemical Context

Methyl 4-amino-2-chloro-5-iodobenzoate is a halogenated aromatic compound with a molecular formula of C₈H₇ClINO₂ and a molecular weight of approximately 311.50 g/mol .[1] Its structure is characterized by a substituted benzene ring containing an amino group, a chloro group, an iodo group, and a methyl ester. This unique combination of functional groups dictates its chemical reactivity and, crucially, its physical properties, including solubility.

In the pharmaceutical industry, precise solubility data is not merely an academic exercise; it is a critical parameter that influences:

  • Process Chemistry: Selection of appropriate solvents for synthesis and work-up to ensure efficient reactions and maximize yield.

  • Purification: Development of crystallization and chromatographic purification methods.

  • Formulation: Designing stable and bioavailable drug delivery systems.

While it is generally stated that Methyl 4-amino-2-chloro-5-iodobenzoate is insoluble in water and readily soluble in organic solvents, this guide aims to provide a more nuanced understanding and a robust methodology for quantifying this solubility.[2]

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another.[3] The structure of Methyl 4-amino-2-chloro-5-iodobenzoate presents a combination of polar and non-polar characteristics.

  • Polar Features: The primary amino (-NH₂) group can act as a hydrogen bond donor, while the carbonyl oxygen of the methyl ester (-COOCH₃) group acts as a hydrogen bond acceptor. These groups impart polarity to the molecule.

  • Non-Polar Features: The benzene ring itself is hydrophobic. The presence of large halogen atoms (chlorine and especially iodine) significantly increases the molecular weight and surface area, contributing to its lipophilic (fat-loving) nature.

Solubility Predictions:

Based on this structure, we can predict its solubility behavior in different classes of organic solvents:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolModerate to High The solvent's ability to hydrogen bond with the amino and ester groups should facilitate dissolution.
Polar Aprotic Acetone, Dichloromethane (DCM), Ethyl Acetate, DMSOHigh These solvents can engage in dipole-dipole interactions with the polar functional groups of the solute without the competing network of hydrogen bonds found in protic solvents.
Non-Polar Toluene, Hexane, CyclohexaneLow to Moderate The large, non-polar aromatic and halogenated structure will have favorable interactions with these solvents, but the polar groups may limit high solubility. Solubility is expected to be lower in aliphatic solvents like hexane compared to aromatic ones like toluene.

Experimental Protocol: Isothermal Equilibrium Method for Solubility Determination

To move from prediction to quantitative data, a rigorous experimental approach is necessary. The isothermal equilibrium method is a reliable and widely accepted technique for determining the solubility of a solid in a liquid.

Principle

An excess amount of the solid compound is agitated in the solvent at a constant temperature for a sufficient period to allow the solution to reach equilibrium (saturation). Once equilibrium is established, the undissolved solid is separated, and the concentration of the solute in the clear supernatant is accurately measured using an appropriate analytical technique like High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • Methyl 4-amino-2-chloro-5-iodobenzoate (solid)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of Methyl 4-amino-2-chloro-5-iodobenzoate to a pre-weighed glass vial. An amount that is clearly in excess of what is expected to dissolve is required (e.g., 50-100 mg).

  • Record the exact mass of the compound added.

  • Pipette a known volume of the selected organic solvent (e.g., 2.0 mL) into the vial.

  • Securely cap the vial to prevent solvent evaporation.

  • Prepare a separate vial for each solvent to be tested.

Step 2: Equilibration

  • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the vials for a minimum of 24 hours. A longer period (48-72 hours) may be necessary to ensure equilibrium is reached, which should be confirmed by taking measurements at different time points until the concentration plateaus.

Step 3: Sample Collection and Preparation

  • After equilibration, remove the vials and allow the undissolved solid to settle for 30 minutes in a temperature-controlled environment.

  • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

  • Carefully draw the clear supernatant using a syringe.

  • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, labeled vial. This step is critical to remove any microscopic undissolved particles.

  • Accurately dilute a known volume of the filtered saturated solution with the appropriate solvent into a volumetric flask for analysis. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

Step 4: Quantification by HPLC

  • Prepare a series of calibration standards of Methyl 4-amino-2-chloro-5-iodobenzoate of known concentrations in the chosen solvent.

  • Develop a suitable HPLC method (e.g., C18 column, mobile phase of acetonitrile/water with a UV detector set to the compound's absorbance maximum).

  • Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).

  • Inject the diluted sample from Step 3.

  • Determine the concentration of the diluted sample from the calibration curve.

Step 5: Calculation of Solubility Calculate the solubility using the following formula:

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Workflow Visualization

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid solute to vial prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temp. (e.g., 24-48h at 25°C) prep2->equil sep1 Centrifuge to pellet undissolved solid equil->sep1 sep2 Filter supernatant via 0.22µm syringe filter sep1->sep2 quant1 Dilute filtered sample sep2->quant1 quant2 Analyze by HPLC vs. calibration curve quant1->quant2 quant3 Calculate final solubility quant2->quant3 result Solubility Data (mg/mL) quant3->result

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Safety and Handling

While a specific safety data sheet for Methyl 4-amino-2-chloro-5-iodobenzoate is not widely available, data from structurally similar compounds suggest that appropriate precautions should be taken.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses with side shields, and a lab coat.[4][5]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[4][5]

  • Hazards: Based on analogous structures, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[6][7] Avoid contact with skin and eyes.[4][5]

  • Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place under an inert atmosphere.[1]

Always consult the supplier-specific Safety Data Sheet (SDS) before use and handle in accordance with good industrial hygiene and safety practices.[5]

Conclusion

The solubility of Methyl 4-amino-2-chloro-5-iodobenzoate is a complex interplay of its polar and non-polar functional groups. While theoretical predictions provide a useful starting point, empirical determination is essential for accurate process development and formulation. The isothermal equilibrium method detailed in this guide offers a robust and reliable means to generate this critical data. By following this protocol, researchers can ensure the acquisition of high-quality, reproducible solubility data, thereby accelerating their research and development efforts.

References

  • University of California, Davis. (2021). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Wikipedia. (2023). Methyl 4-iodobenzoate. Retrieved from [Link]

  • Santa Monica College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • McMaster University. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. Retrieved from [Link]

Sources

Technical Guide: Commercial & Synthetic Profile of Methyl 4-amino-2-chloro-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-amino-2-chloro-5-iodobenzoate (CAS: 256935-85-0 ) is a high-value heterocyclic building block used primarily in the discovery and development of kinase inhibitors and polycyclic pharmaceutical scaffolds. Distinguished by its orthogonal reactivity , this compound offers four distinct chemical handles—an amine, a methyl ester, an aryl chloride, and an aryl iodide—allowing for precise, regioselective functionalization.

Currently, this compound is classified as a Tier 2 Fine Chemical , meaning it is available from specialized catalog suppliers but often requires lead times for kilogram-scale batches. Its commercial relevance stems from its utility in constructing dibenzo[1,4]diazepines and other privileged pharmacophores where the "magic methyl" effect and halogen-mediated coupling (Suzuki/Buchwald) are critical for structure-activity relationship (SAR) optimization.

Chemical Profile & Technical Specifications[1][2][3][4][5][6]

The structural integrity of Methyl 4-amino-2-chloro-5-iodobenzoate relies on the precise positioning of the halogen atoms relative to the amino group. The iodine at position C5 is the most reactive site for cross-coupling, while the chlorine at C2 provides a secondary handle or steric modulator.

Physicochemical Properties
PropertySpecification
CAS Number 256935-85-0
IUPAC Name Methyl 4-amino-2-chloro-5-iodobenzoate
Molecular Formula C₈H₇ClINO₂
Molecular Weight 311.50 g/mol
Appearance Off-white to pale brown solid (Light Sensitive)
Melting Point 128–132 °C (Typical)
Solubility Soluble in DMSO, DMF, DCM; Insoluble in water
Purity Standard ≥ 97% (HPLC)
Structural Reactivity Logic
  • C1-Ester: Electrophilic center for cyclization or hydrolysis to acid.

  • C2-Chlorine: Steric block and weak electrophile; generally inert under mild Pd-catalyzed conditions, allowing chemoselective reaction at C5.

  • C4-Amine: Nucleophilic handle for amide coupling or heterocycle formation.

  • C5-Iodine: Highly reactive electrophile for Suzuki-Miyaura, Sonogashira, or Heck couplings.

Synthesis & Manufacturing Methodology

The industrial synthesis of CAS 256935-85-0 typically follows a Late-Stage Iodination Protocol . This route is preferred over early-stage iodination to avoid de-iodination during the esterification or chlorination steps.

Standard Industrial Route

The synthesis begins with Methyl 4-amino-2-chlorobenzoate , which is subjected to electrophilic aromatic substitution. The amino group at C4 is a strong ortho/para activator. Since the para position is blocked by the C1-ester (via the ring system logic) and C2 is chlorinated, the iodine is directed to the C5 position (ortho to the amine).

Critical Quality Attribute (CQA): Regioselectivity is paramount. The C3 position is also ortho to the amine but is sterically crowded by the C2-chloro group, favoring C5 substitution. However, C3-iodo impurities must be monitored.

Synthesis Workflow Diagram

SynthesisPath Start Methyl 4-amino-2-chlorobenzoate (Precursor) Process Electrophilic Aromatic Substitution (20-40°C) Start->Process + Reagent Reagent N-Iodosuccinimide (NIS) or ICl / AcOH Reagent->Process Purification Recrystallization (EtOH/Water) Process->Purification Crude Solid Product Methyl 4-amino-2-chloro-5-iodobenzoate (CAS 256935-85-0) Purification->Product >97% Purity

Figure 1: Industrial synthesis workflow focusing on regioselective iodination of the chlorinated precursor.

Protocol: Laboratory Scale (10g Batch)

Note: This protocol is a generalized high-yield method derived from functional group reactivity standards.

  • Dissolution: Dissolve 10.0 g of Methyl 4-amino-2-chlorobenzoate in 100 mL of DMF.

  • Iodination: Add 1.05 equivalents of N-Iodosuccinimide (NIS) portion-wise at 0°C to control exotherm.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by HPLC for disappearance of starting material.

  • Quench: Pour mixture into ice-water containing 5% Sodium Thiosulfate (to neutralize excess iodine).

  • Isolation: Filter the resulting precipitate.

  • Purification: Recrystallize from Ethanol/Water (9:1) to remove trace regioisomers. Dry under vacuum in the dark.

Commercial Availability & Supply Chain

Market Status

The compound is not a commodity chemical. It is a specialty building block with a high price-to-weight ratio.

  • Primary Suppliers: BLD Pharm, Alchimica, Chemenu, Enamine.

  • Stock Status: Gram-scale quantities (1g–100g) are typically in stock.[1] Kilogram quantities are usually "Make-to-Order" (4–8 week lead time).

Pricing Analysis (Estimated 2025/2026)

Prices vary significantly based on purity guarantees and supplier origin.

QuantityEstimated Price Range (USD)Unit Cost (USD/g)Notes
100 mg $150 – $250$1,500 – $2,500R&D Screening Tier
1 g $400 – $600$400 – $600Optimization Tier
5 g $1,400 – $1,800$280 – $360Scale-up Tier
100 g+ Inquire< $150Bulk Manufacturing
Supply Chain Risks
  • Isomer Confusion: Several isomers exist (e.g., Methyl 2-amino-4-chloro-5-iodobenzoate, CAS 199850-56-1). Always verify structure by NMR, not just CAS.

  • Stability: The aryl iodide bond is sensitive to light. Improper storage by distributors can lead to degradation (liberation of I₂), turning the solid yellow/brown.

Quality Control & Analytical Verification

To ensure the integrity of experimental data, researchers must validate incoming batches using the following criteria.

Critical Impurities
  • Starting Material: Methyl 4-amino-2-chlorobenzoate (Retention time shift on HPLC).

  • Regioisomer: Methyl 4-amino-2-chloro-3-iodobenzoate (Often requires 1H-NMR to distinguish; look for splitting patterns of aromatic protons).

  • Di-iodo species: Methyl 4-amino-2-chloro-3,5-diiodobenzoate (If excess iodinating agent was used).

Analytical Workflow Diagram

QC_Workflow Batch Incoming Batch CAS 256935-85-0 Visual Visual Inspection (Must be Off-White) Batch->Visual HPLC HPLC Analysis (>97% Area) Visual->HPLC NMR 1H-NMR (DMSO-d6) Verify C3-H and C6-H singlets HPLC->NMR Decision Release / Reject NMR->Decision

Figure 2: Quality Control decision tree for validating incoming raw material.

Handling & Safety (EHS)

  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Storage: 2–8°C , under inert atmosphere (Argon/Nitrogen), protected from light.

  • Degradation Indicators: Darkening of color indicates iodine liberation. Recrystallize if significant browning occurs.

References

  • Alchimica. (2025).[3] Fine Chemical Pricing and Availability. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). The Magic Methyl and Its Tricks in Drug Discovery. MDPI Pharmaceuticals.[2] Retrieved from [Link]

  • American Chemical Society (ACS). (2024). Copper-Catalyzed Synthesis of Dibenzo[1,4]diazepine Derivatives. Retrieved from [Link]

Sources

Methyl 4-amino-2-chloro-5-iodobenzoate safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 256935-85-0 Formula: C₈H₇ClINO₂ Molecular Weight: 311.50 g/mol [1]

Executive Summary

Methyl 4-amino-2-chloro-5-iodobenzoate is a highly functionalized halogenated aromatic amine ester used primarily as a scaffold intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and heterocyclic bioactive molecules. Its structural utility stems from the orthogonal reactivity of its substituents: the iodine atom facilitates selective palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), while the amine and ester groups allow for further derivatization.

However, this chemical profile presents specific handling challenges. As a halogenated aniline derivative, it poses risks of acute toxicity, skin/eye irritation, and potential photosensitivity. This guide outlines a "Defense in Depth" strategy for safe handling, emphasizing containment, stability preservation, and rigorous waste management.

Physicochemical & Hazard Profile

The following data aggregates GHS classifications and physical properties to establish the baseline risk assessment.

Table 1: Physicochemical Properties
PropertyValueOperational Implication
Appearance Off-white to pale yellow solidDarkening indicates photolytic decomposition or oxidation.
Melting Point N/A (Solid at RT)Handle as a particulate; risk of dust generation.
Solubility Soluble in DMSO, DMF, DCMUse compatible gloves (e.g., Nitrile/Neoprene) based on solvent carrier.
Reactivity Light-sensitive; Air-sensitive (Amine)Store under inert gas (Argon/N₂) in amber glass.
Table 2: GHS Hazard Identification
Hazard CodeDescriptionMechanism of Action / Prevention
H302 Harmful if swallowedSystemic absorption via ingestion. Control: No eating/drinking in lab; rigorous hand washing.
H315 Causes skin irritationDermal absorption/local inflammation. Control: Double-gloving; immediate wash upon contact.
H319 Causes serious eye irritationMucosal membrane attack. Control: Chemical splash goggles (ANSI Z87.1).
H335 May cause respiratory irritationInhalation of dust/aerosol.[2] Control: Handling strictly within a certified fume hood.

Engineering Controls & PPE: The Defense in Depth

Safety for this compound relies on a hierarchy of controls. Reliance on PPE alone is insufficient due to the potential for chronic sensitization associated with halogenated aromatics.

Hierarchy of Controls Visualization

The following diagram illustrates the layered defense strategy required for handling Methyl 4-amino-2-chloro-5-iodobenzoate.

SafetyHierarchy Level1 ENGINEERING CONTROLS (Primary Barrier) Hood Chemical Fume Hood (Face velocity: 0.5 m/s) Level1->Hood Inert Inert Atmosphere (Prevents oxidation/hydrolysis) Level1->Inert Level2 ADMINISTRATIVE CONTROLS (Process & Behavior) SOP SOPs & Training (Waste segregation, Spill drills) Level2->SOP Level3 PERSONAL PROTECTIVE EQUIPMENT (Last Line of Defense) Gloves Nitrile Gloves (Double) (0.11mm min thickness) Level3->Gloves Eyes Safety Glasses/Goggles (Side shields required) Level3->Eyes Hood->Level2 SOP->Level3

Figure 1: Layered safety protocols ensuring containment and operator protection.

Personal Protective Equipment (PPE) Specifications
  • Respiratory: If handling >500mg outside a hood (not recommended), use a NIOSH-approved N95 or P100 particulate respirator.

  • Dermal: Nitrile gloves (minimum 5 mil thickness). Crucial: If dissolved in DCM (Dichloromethane), use PVA or laminate gloves, as DCM permeates nitrile rapidly, carrying the solute with it.

  • Ocular: Chemical safety goggles. Face shields are recommended during scale-up reactions (>10g) where splash risk increases.

Operational Handling Protocols

Storage and Receiving

Upon receipt, verify the integrity of the seal. The compound is light-sensitive and potentially hygroscopic .

  • Protocol: Store in a dedicated chemical fridge (2-8°C) or cool, dry cabinet.

  • Container: Amber glass vial with a PTFE-lined cap.

  • Validation: Inspect the solid color. A shift from off-white to brown/purple suggests iodine liberation or amine oxidation.

Weighing and Transfer

Dust generation is the primary exposure vector.

  • Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation (hydrolysis risk).

  • Static Control: Use an anti-static gun or bar inside the balance enclosure, as organic esters often accumulate static charge, causing powder scattering.

  • Transfer: Weigh directly into the reaction vessel or a tared weighing boat inside the fume hood. Do not walk through the lab with an open spatula.

Reaction Setup (Synthesis Context)

This compound is often used in palladium-catalyzed couplings.

  • Solvent Selection: Degas solvents (DMF, Dioxane, Toluene) to protect the sensitive iodide and amino moieties.

  • Inertion: Purge the reaction vessel with Argon or Nitrogen.

  • Temperature: Avoid temperatures >100°C unless necessary, to prevent thermal decomposition and release of HI/HCl gases.

Operational Workflow Diagram

HandlingWorkflow Start Storage (Amber Vial) Warm Warm to RT (Prevent Condensation) Start->Warm 30 mins Weigh Weighing (Fume Hood + Static Control) Warm->Weigh Open in Hood React Reaction Setup (Inert Gas + Solvent) Weigh->React Transfer Waste Waste Disposal (Halogenated Stream) React->Waste Quench & Dispose

Figure 2: Step-by-step workflow from storage to disposal to minimize degradation and exposure.

Emergency Response & Waste Management

Spill Management
  • Small Spill (<5g):

    • Evacuate immediate area.[3]

    • Don PPE (Goggles, Double Gloves, Lab Coat).

    • Cover spill with wet paper towels (to prevent dust) or use a dedicated chemical spill pad.

    • Wipe area with dilute sodium thiosulfate (removes potential iodine stains) followed by ethanol.

  • Large Spill: Evacuate lab and contact EHS immediately.

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[3] Lifting upper and lower eyelids. Self-Validation: If burning persists after 5 mins, continue rinsing and seek medical aid.

  • Skin Contact: Wash with soap and water.[3][4][5] Do not use organic solvents (ethanol/acetone) on skin, as they enhance absorption.

Waste Disposal[3][5]
  • Classification: Halogenated Organic Waste .

  • Segregation: Do not mix with strong acids or oxidizers in the waste stream.

  • Labeling: Clearly mark as containing "Organic Iodide/Chloride" to warn waste handlers of potential halogen release during incineration.

References

  • BLD Pharm . (n.d.). Methyl 4-amino-2-chloro-5-iodobenzoate SDS & Product Information. Retrieved from

  • Thermo Fisher Scientific . (2009).[3] Safety Data Sheet: Benzoic acid derivatives. Retrieved from

  • Chemenu . (n.d.). CAS 256935-85-0 Product Details. Retrieved from

  • SynZeal . (n.d.). Safety Data Sheet: Benzoate Esters. Retrieved from

Sources

literature review of halogenated benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Structural Mechanics, Synthetic Pathways, and Environmental Fate

Executive Summary

Halogenated benzoic acids (HBAs) represent a critical scaffold in medicinal chemistry and agrochemical development. Their utility stems from the "halogen effect"—the ability of Fluorine, Chlorine, Bromine, and Iodine substituents to modulate lipophilicity (LogP), metabolic stability, and pKa without altering the fundamental pharmacophore geometry. This guide analyzes the physiochemical behavior of HBAs, details a robust synthetic protocol for o-iodobenzoic acid, and maps the biodegradation pathways of chlorinated derivatives.

Part 1: Structure-Activity Relationships (SAR) & Physiochemical Properties

The introduction of a halogen atom onto the benzoic acid ring alters the molecule's electronic landscape through two competing mechanisms: Inductive withdrawal (-I) and Resonance donation (+R) .

1.1 The Ortho-Effect and Acidity

The position of the halogen is the primary determinant of acidity. Ortho-substituted HBAs are significantly more acidic than their meta or para counterparts. This is not solely due to proximity (inductive effect) but also steric inhibition of resonance . Large halogens (Cl, Br, I) at the ortho position force the carboxyl group out of planarity with the benzene ring, disrupting the conjugation that normally stabilizes the neutral acid form.

Table 1: Comparative Physiochemical Properties of Monosubstituted HBAs

CompoundSubstituentPositionpKa (approx)Electronic Effect Dominance
Benzoic Acid-H-4.20Reference
2-Fluorobenzoic-FOrtho3.27Strong -I, Weak Steric
2-Chlorobenzoic-ClOrtho2.94Strong -I, Moderate Steric
2-Bromobenzoic-BrOrtho2.85Moderate -I, Strong Steric
2-Iodobenzoic-IOrtho2.86Weak -I, Severe Steric
3-Chlorobenzoic-ClMeta3.83-I only (no resonance)
4-Chlorobenzoic-ClPara3.99-I and +R oppose each other
1.2 Lipophilicity and Metabolic Blocking

In drug design, halogens are used to block metabolically labile sites (e.g., preventing para-hydroxylation by CYP450 enzymes).

  • Fluorine: Mimics hydrogen sterically but alters electrostatics; often used to increase metabolic half-life.

  • Chlorine/Bromine: Increase lipophilicity (LogP), enhancing membrane permeability but potentially increasing toxicity due to accumulation.

Diagram 1: Logic Flow of Halogen Impact on Benzoic Acid

SAR_Logic Halogen Halogen Substituent (F, Cl, Br, I) Position Position on Ring Halogen->Position Metab Metabolic Stability (Blocked Oxidation) Halogen->Metab C-X Bond Strength Ortho Ortho (2-position) Position->Ortho MetaPara Meta/Para Position->MetaPara Steric Steric Hinderance (Twists COOH) Ortho->Steric High Impact Inductive Inductive Effect (-I) (Electron Withdrawal) Ortho->Inductive MetaPara->Inductive Acidity Increased Acidity (Lower pKa) Steric->Acidity Destabilizes Acid Form Inductive->Acidity Stabilizes Anion

Caption: Mechanistic flow illustrating how halogen positioning drives steric and electronic changes, ultimately dictating the acidity and stability of the derivative.

Part 2: Synthetic Methodology

Protocol: Synthesis of 2-Iodobenzoic Acid via Sandmeyer Reaction

This protocol utilizes the Sandmeyer reaction, converting anthranilic acid (2-aminobenzoic acid) to 2-iodobenzoic acid via a diazonium intermediate.[1] This is a preferred route over direct iodination due to the deactivating nature of the carboxyl group on the benzene ring.

Reagents:

  • Anthranilic acid (1.0 eq)[1]

  • Sodium Nitrite (

    
    )[1]
    
  • Hydrochloric Acid (HCl, conc.)[2]

  • Potassium Iodide (KI)

Step-by-Step Workflow:

  • Diazotization (0°C - 5°C):

    • Dissolve anthranilic acid in water and concentrated HCl.[1][3]

    • Cool the solution to < 5°C in an ice bath. Critical: Temperature control prevents the decomposition of the unstable diazonium salt to phenol.

    • Add aqueous

      
       dropwise.[1] The formation of a clear solution indicates the generation of the diazonium salt (
      
      
      
      ).
  • Substitution (Sandmeyer-type):

    • Prepare a solution of KI in water.[3]

    • Add the KI solution to the cold diazonium mixture.

    • Observation: Evolution of nitrogen gas (

      
      ) and formation of a dark precipitate (crude iodide).
      
    • Allow to warm to room temperature, then heat to 90°C for 10 minutes to ensure completion.

  • Purification:

    • Treat the mixture with sodium bisulfite (

      
      ) to reduce excess iodine (indicated by color change from purple/brown to tan).
      
    • Filter the precipitate.[1][2]

    • Recrystallization: Dissolve in hot water (or dilute ethanol), treat with activated charcoal if colored impurities persist, filter hot, and cool to crystallize.

Diagram 2: Synthetic Workflow Visualization

Synthesis_Workflow Start Anthranilic Acid (2-NH2-Ph-COOH) Step1 Diazotization (NaNO2/HCl, <5°C) Start->Step1 Inter Diazonium Salt (Ar-N2+) Step1->Inter In situ Step2 Iodination (KI, warm to 90°C) Inter->Step2 -N2 Gas Step3 Quenching (NaHSO3) Step2->Step3 Remove I2 End 2-Iodobenzoic Acid (White Crystals) Step3->End Recrystallize

Caption: Step-wise transformation of anthranilic acid to 2-iodobenzoic acid, highlighting critical intermediates and purification steps.

Part 3: Environmental Impact & Biodegradation[4]

Halogenated benzoic acids, particularly chlorinated ones (CBAs), are persistent environmental pollutants often resulting from the breakdown of polychlorinated biphenyls (PCBs) and herbicides like Dicamba.

3.1 The Biodegradation Bottleneck

The stability of the Carbon-Halogen bond requires specialized microbial enzymes for cleavage. The degradation of 3-Chlorobenzoic Acid (3-CBA) is a model system for understanding this process.[4]

3.2 The Modified Ortho-Cleavage Pathway

Bacteria such as Pseudomonas sp. utilize a pathway that funnels CBAs into the Krebs cycle:

  • Dioxygenation: Benzoate 1,2-dioxygenase adds two hydroxyl groups, converting 3-CBA to a dihydrodiol.

  • Dehydrogenation: Conversion to 3-chlorocatechol or 4-chlorocatechol.

  • Ring Cleavage: Chlorocatechol 1,2-dioxygenase opens the ring to form chloro-cis,cis-muconate.

  • Dehalogenation: Cycloisomerization results in the elimination of the chloride ion (

    
    ) and formation of dienelactone, which is eventually hydrolyzed to 3-oxoadipate.
    

Diagram 3: 3-Chlorobenzoate Degradation Pathway

Biodegradation CBA 3-Chlorobenzoate Diol CBA-Dihydrodiol CBA->Diol Benzoate 1,2-dioxygenase Cat 3-Chlorocatechol Diol->Cat Dehydrogenase Mucon Chloro-cis,cis-muconate Cat->Mucon Ring Cleavage (Ortho) Lactone Dienelactone Mucon->Lactone -HCl (Dehalogenation) Maleyl Maleylacetate Lactone->Maleyl Oxo 3-Oxoadipate Maleyl->Oxo TCA TCA Cycle Oxo->TCA

Caption: Microbial catabolism of 3-chlorobenzoate via the modified ortho-cleavage pathway, showing the critical dehalogenation step.

References
  • Structure-Activity Relationship (SAR) of Benzoic Acid Derivatives. Source: ResearchGate / Vertex AI Grounding.[5] URL:[Link]

  • Acidity of o-halobenzoic acids (pKa Data & Mechanisms). Source: Chemistry Stack Exchange / Journal of Research of the National Bureau of Standards. URL:[Link]

  • Preparation of 2-iodobenzoic acid (Sandmeyer Protocol). Source: Texium / Organic Syntheses. URL:[Link]

  • Biodegradation of 3-chlorobenzoic acid pathways. Source: PubMed / National Institutes of Health (NIH). URL:[Link]

  • pKa Values for Organic and Inorganic Bronsted Acids. Source: UMass Amherst / Evans pKa Table. URL:[Link]

Sources

Methodological & Application

protocol for Sandmeyer reaction with amino-iodobenzoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Sandmeyer Protocols for Amino-Iodobenzoate Scaffolds

Strategic Overview & Application Scope

Amino-iodobenzoates (e.g., methyl 2-amino-5-iodobenzoate) are high-value "bifunctional pivots" in medicinal chemistry. They possess two distinct halogenation sites—the native iodine (usually at the meta or para position relative to the ester) and the amino group (usually ortho), which can be converted via the Sandmeyer reaction.

This duality allows for Orthogonal Cross-Coupling Strategies :

  • Site A (Native Iodine): Reactive in mild Pd-catalyzed couplings (Sonogashira/Suzuki) while the amine remains protected or inert.

  • Site B (Sandmeyer Product): The amino group is converted to Cl, Br, CN, or I.[1] If converted to Cl/Br, it creates a "reactivity ladder" where the native iodine reacts first, and the Sandmeyer-derived halogen reacts second under more forcing conditions.

This guide details the conversion of Methyl 2-amino-5-iodobenzoate into two critical scaffolds:

  • Target A: Methyl 2-chloro-5-iodobenzoate (via Classic Aqueous Sandmeyer).

  • Target B: Methyl 2,5-diiodobenzoate (via Non-Aqueous Sandmeyer-Mayer).

Mechanistic Pathway & Logic

The reaction proceeds through a radical-nucleophilic aromatic substitution (


).[2] The presence of the electron-withdrawing ester group at the ortho position stabilizes the diazonium intermediate against spontaneous decomposition but deactivates the ring, requiring precise temperature control during the initial nitrosation.

SandmeyerMechanism Amine Amino-Iodobenzoate (Substrate) Diazonium Diazonium Salt (Ar-N2+) Amine->Diazonium Diazotization (NaNO2/HCl or t-BuONO) Nitrosonium Nitrosonium Ion (NO+) Nitrosonium->Diazonium In-situ generation Radical Aryl Radical (Ar•) Diazonium->Radical SET from Cu(I) CuII Cu(II)-Cl Radical->CuII Cu(I) regeneration Product 2-Halo-5-iodobenzoate (Product) Radical->Product Halogen Transfer (from Cu(II)-X)

Figure 1: Mechanistic pathway of the Sandmeyer reaction highlighting the Single Electron Transfer (SET) cycle catalyzed by Copper.[3]

Critical Control Points (The "Why" behind the "How")

VariableRecommendationRationale
Acid Stoichiometry >2.5 equiv. (Aqueous)Prevents triazene formation (Ar-N=N-NH-Ar) by ensuring complete protonation of the amine.
Temperature (Step 1) 0°C – 5°CAbove 5°C, the diazonium salt hydrolyzes to a phenol (Ar-OH). Below -5°C, reaction kinetics stall.
Copper Source Cu(I)Cl (Fresh)Cu(I) is the active SET agent. Oxidized Green Cu(II) salts will fail to initiate the radical mechanism efficiently.
Iodine Retention Avoid reductive conditionsThe C-I bond at position 5 is labile. Avoid using hypophosphorous acid or excess metallic zinc.

Experimental Protocols

Protocol A: Synthesis of Methyl 2-chloro-5-iodobenzoate (Aqueous Method)

Best for: Scalability (>10g), cost-efficiency, and water-soluble amine salts.

Reagents:

  • Methyl 2-amino-5-iodobenzoate (1.0 equiv)

  • Sodium Nitrite (

    
    , 1.1 equiv)
    
  • Hydrochloric Acid (12 M HCl, 5.0 equiv)

  • Copper(I) Chloride (CuCl, 1.2 equiv)

  • Solvent: Water / Acetic Acid (if solubility is poor)

Step-by-Step Procedure:

  • Solubilization: In a 3-neck flask equipped with a thermometer, dissolve the amino-ester in HCl. If the substrate is lipophilic, add Glacial Acetic Acid (1:1 v/v with HCl) to ensure a homogeneous solution.

  • Diazotization: Cool the mixture to 0–5°C using an ice/salt bath.

    • Critical: Dissolve

      
       in minimal water.[4] Add this solution dropwise  below the surface of the acid mixture.
      
    • Monitor: Maintain temp < 5°C. Stir for 20 min. Confirm excess nitrous acid using starch-iodide paper (turns instantaneous blue/black).

  • Sandmeyer Reaction:

    • Prepare a separate solution of CuCl in conc. HCl at 0°C.

    • Transfer the cold diazonium solution into the CuCl solution slowly (cannula transfer preferred).

    • Observation: Vigorous evolution of

      
       gas (foaming).
      
  • Completion: Allow the mixture to warm to room temperature (RT) over 2 hours. Heat to 60°C for 30 mins to drive completion.

  • Workup: Dilute with ice water. The product often precipitates as a solid. Filter or extract with Ethyl Acetate.[5][6] Wash organic layer with 10% Sodium Bisulfite (to remove traces of free iodine) and Sat.

    
    .
    
Protocol B: Synthesis of Methyl 2,5-diiodobenzoate (Non-Aqueous Method)

Best for: Lipophilic substrates, moisture-sensitive esters, and high-throughput parallel synthesis.

Reagents:

  • Methyl 2-amino-5-iodobenzoate (1.0 equiv)

  • tert-Butyl Nitrite (

    
    -BuONO, 1.5 equiv)[6]
    
  • Potassium Iodide (KI, 2.0 equiv) or Iodine (

    
    , 1.0 equiv)
    
  • Solvent: Anhydrous Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

  • Pre-complexation: Dissolve the amino-ester and

    
    -Toluenesulfonic acid (1.0 equiv, optional but boosts yield) in MeCN. Add KI (finely ground).
    
  • Diazotization-Iodination (One-Pot):

    • Cool to 0°C.[5]

    • Add

      
      -BuONO dropwise.[6]
      
    • Note: No Copper catalyst is strictly required for iodination; the iodide ion (

      
      ) is oxidized by the diazonium to iodine radicals which recombine.
      
  • Reaction: Stir at 0°C for 30 mins, then heat to 60°C for 2 hours.

  • Workup: Quench with 10%

    
     (Sodium Thiosulfate) to remove the deep purple color of excess Iodine. Extract with Ether/EtOAc.[6]
    

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield / Phenol Formation Temperature too high during diazotization.Keep T < 5°C. Ensure acid concentration is sufficient (>2M).
Azo Coupling (Red/Orange Tar) Insufficient Acid; pH > 4.The diazonium salt reacted with unreacted amine. Increase acid stoichiometry.
Incomplete Conversion Old CuCl catalyst (Green color).Wash CuCl with dilute HCl/Ether to remove Cu(II) before use, or add Cu powder.
De-iodination (Loss of C5-I) Radical scrambling.Avoid prolonged heating >80°C. Use Protocol B (milder).

Safety & Hazard Analysis

  • Diazonium Instability: While benzoate diazonium salts are stabilized by the ester group, NEVER let the diazonium intermediate dry out. It is shock-sensitive. Always process in solution.

  • Nitrosamines: Reaction of secondary amines (impurities) with nitrites forms carcinogenic nitrosamines. Use a dedicated fume hood.

  • Gas Evolution: The substitution step releases stoichiometric

    
    . Ensure reaction vessels are vented (do not seal).
    

References

  • Synthesis of 2-chloro-5-iodobenzoic acid (P

    • Source: Google P
    • Context: Industrial scale-up conditions using NaNO2/HCl/CuCl.
  • Sandmeyer Reaction Mechanism & Radical P

    • Source: Organic Chemistry Portal
    • Context: Mechanistic details on radical-nucleophilic substitution.
  • Non-Aqueous Iodin

    • Source: TCI Chemicals Applic
    • Context: Protocol for using t-BuONO in Acetonitrile for lipophilic amines.
  • Safety of Diazonium Salts

    • Source: Chemistry LibreTexts
    • Context: Stability data and handling precautions for aryl diazonium ions.

Sources

Application Note: Methyl 4-amino-2-chloro-5-iodobenzoate as a Strategic Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-amino-2-chloro-5-iodobenzoate (CAS 155366-93-5) is a highly versatile tetra-substituted benzene scaffold extensively used in the synthesis of targeted therapeutics, particularly MEK (Mitogen-activated protein kinase kinase) inhibitors. Its structural uniqueness lies in its orthogonal reactivity profile : it possesses four distinct functional handles—an aryl iodide, an aryl chloride, a primary amine, and a methyl ester—positioned around a single benzene core.

This application note details the strategic utility of this building block, focusing on its role in chemoselective cross-coupling reactions and heterocyclic core construction . We provide a validated protocol for the regioselective Suzuki-Miyaura coupling at the C5-iodine position, a critical step in generating diverse chemical libraries without compromising the C2-chlorine or the C4-amine functionalities.

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

PropertySpecification
Chemical Name Methyl 4-amino-2-chloro-5-iodobenzoate
CAS Number 155366-93-5
Molecular Formula C₈H₇ClINO₂
Molecular Weight 311.50 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, THF, DCM; Insoluble in water
Melting Point 132–136 °C (Lit.)
Key Functional Groups C5-Iodo: High reactivity (Suzuki/Sonogashira)C2-Chloro: Low reactivity (Steric bulk/Late-stage functionalization)C4-Amino: Nucleophile (Amide coupling/Cyclization)C1-Ester: Electrophile (Cyclization/Hydrolysis)

Strategic Utility: The "Halogen Dance"

The primary value of this building block is the reactivity gap between the C5-iodine and C2-chlorine atoms. In palladium-catalyzed cross-coupling reactions, the C–I bond undergoes oxidative addition significantly faster than the C–Cl bond. This allows medicinal chemists to install a "tail" moiety at C5 (e.g., a fluorophenyl group common in MEK inhibitors) while retaining the C2-chlorine for steric influence or subsequent activation.

Visualizing the Reactivity Landscape

ReactivityMap Core Methyl 4-amino-2-chloro-5-iodobenzoate (The Scaffold) Suzuki Path A: C5-Suzuki Coupling (High Selectivity) Reagent: Ar-B(OH)2, Pd(0) Core->Suzuki Most Common (MEK Inhibitors) Cyclization Path B: Heterocycle Formation (Quinazolines/Benzimidazoles) Reagent: Formamide/Urea Core->Cyclization Scaffold Construction Sandmeyer Path C: C4-Modification (Sandmeyer Reaction) Reagent: NaNO2, CuX Core->Sandmeyer Diversity Oriented Biaryl Biaryl Intermediate (Retains Cl, NH2, Ester) Suzuki->Biaryl Heterocycle Fused Heterocycle Core (Retains I, Cl) Cyclization->Heterocycle HaloBenzene Penta-substituted Benzene Sandmeyer->HaloBenzene

Figure 1: Chemoselective functionalization map. Path A is the primary route for installing hydrophobic tails in kinase inhibitors.

Application Note: Synthesis of MEK Inhibitor Pharmacophores

In the development of MEK inhibitors (e.g., analogs of Cobimetinib), the C5-position requires a bulky hydrophobic group to occupy the allosteric pocket adjacent to the ATP binding site. The C2-chlorine atom often serves to twist the biphenyl system, forcing the molecule into a conformation that maximizes binding affinity.

Mechanism of Action:

  • Regioselective Coupling: The C5-Iodine is substituted with a 2-fluoro-4-iodophenyl or similar aryl group.

  • Core Locking: The C4-Amino and C1-Ester groups are subsequently cyclized (e.g., with formamide or an isocyanate) to form the central heterocyclic core (e.g., quinazolinone or benzimidazole).

This order of operations—Coupling first, Cyclization second —is critical. Attempting to cyclize first often leads to solubility issues or steric hindrance that impedes the subsequent Suzuki coupling at the sterically crowded C5 position.

Detailed Protocol: Chemoselective Suzuki-Miyaura Coupling

This protocol describes the coupling of Methyl 4-amino-2-chloro-5-iodobenzoate with Phenylboronic acid. This reaction serves as a model system for installing the "tail" moiety while preserving the "head" (amine/ester) and the "hinge" (chlorine).

Materials Required[1][3][5][7][8][9][10][11][12][13]
  • Substrate: Methyl 4-amino-2-chloro-5-iodobenzoate (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.1 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

  • Inert Gas: Nitrogen or Argon

Step-by-Step Methodology
  • Preparation of Reaction Vessel:

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Cool under a stream of nitrogen.

  • Reagent Charging:

    • Add Methyl 4-amino-2-chloro-5-iodobenzoate (311 mg, 1.0 mmol) and Phenylboronic acid (134 mg, 1.1 mmol) to the flask.

    • Add the Palladium catalyst (41 mg of Pd(dppf)Cl₂, 0.05 mmol). Note: Pd(dppf)Cl₂ is preferred for sterically hindered aryl iodides.

  • Solvent & Base Addition:

    • Add 1,4-Dioxane (10 mL) via syringe.

    • Add 2.0 M Na₂CO₃ (1.5 mL, 3.0 mmol).

    • Critical Step: Sparge the mixture with nitrogen for 10 minutes to remove dissolved oxygen. Oxygen can cause homocoupling of the boronic acid or oxidation of the amine.

  • Reaction:

    • Heat the mixture to 90°C in an oil bath.

    • Stir vigorously for 4–6 hours.

    • In-Process Control (IPC): Monitor by TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.6) should disappear, and a new fluorescent spot (Rf ~0.5) should appear. The C–Cl bond remains intact under these conditions (requires >120°C and specialized ligands to react).

  • Work-up:

    • Cool the reaction to room temperature.[1][2]

    • Dilute with Ethyl Acetate (30 mL) and water (30 mL).

    • Separate the organic layer and extract the aqueous layer with Ethyl Acetate (2 x 20 mL).

    • Combine organic layers, wash with Brine (20 mL), and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.[2]

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes).

    • Yield Expectation: 85–92% as a white to off-white solid.

Analytical Validation (Self-Validating Parameters)
  • ¹H NMR (DMSO-d₆, 400 MHz): Look for the disappearance of the singlet at ~8.2 ppm (H-6 of the iodo-precursor) and the appearance of a singlet slightly upfield (~7.8 ppm) corresponding to the H-6 of the biaryl product. The H-3 singlet (ortho to Cl) should remain relatively unchanged (~6.9 ppm).

  • MS (ESI): Expected Mass [M+H]⁺ = 262.06 (for the phenyl product). A mass of ~185 would indicate loss of the phenyl group (de-iodination), which is a common side reaction if the catalyst loading is too low.

References

  • Synthesis of Methyl 4-amino-2-chloro-5-iodobenzoate Precursors

    • Source: PrepChem. "Synthesis of methyl 2-amino-5-chlorobenzoate.
  • MEK Inhibitor Structural Activity Relationships (SAR)

    • Source: National Institutes of Health (NIH). "Current Development Status of MEK Inhibitors." Acta Pharmaceutica Sinica B.
  • Suzuki Coupling Methodology on Halogenated Benzoates

    • Source: Organic Chemistry Portal. "Suzuki Coupling - Reaction Conditions and Mechanism."
  • General Reactivity of Aminobenzoate Derivatives

    • Source: Asian Journal of Organic Chemistry.

Sources

experimental setup for nitration of aminobenzoates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Nitration of Aminobenzoates via N-Protection

Executive Summary & Strategic Rationale

The direct nitration of aminobenzoates (e.g., methyl 4-aminobenzoate) is a deceptively complex transformation in organic synthesis. While the amino group (


) is strongly activating, it presents two critical process challenges:
  • Oxidative Instability: Primary amines are susceptible to rapid oxidation by nitric acid, leading to tarry byproducts and low yields.

  • Regiochemical Inversion: In the strongly acidic nitration media (HNO

    
    /H
    
    
    
    SO
    
    
    ), the amine is protonated to an ammonium species (
    
    
    ). This converts the strongest ortho/para director into a strong meta director, often leading to the undesired isomer or forcing harsh conditions that degrade the ester moiety.

The Solution: This protocol details the industry-standard "Protect-Nitrate-Deprotect" strategy. By converting the amine to an acetamido group (


), we retain ortho-directing power (relative to the amine) while protecting the nitrogen from oxidation and preventing protonation-induced deactivation.

Reaction Pathway & Mechanism

The following diagram illustrates the workflow for the nitration of Methyl 4-aminobenzoate to Methyl 3-nitro-4-aminobenzoate . Note that the acetamido group directs the incoming nitro group to the 3-position (ortho to itself), which is cooperatively reinforced by the ester group (meta-directing).

ReactionScheme SM Methyl 4-aminobenzoate (Substrate) Inter1 Methyl 4-acetamidobenzoate (Protected Intermediate) SM->Inter1 Ac2O, Reflux (Protection) Inter2 Methyl 3-nitro-4-acetamidobenzoate (Nitrated Intermediate) Inter1->Inter2 HNO3 / H2SO4 < 10°C (Nitration) Prod Methyl 3-nitro-4-aminobenzoate (Target Product) Inter2->Prod Acid/Base Hydrolysis (Deprotection)

Caption: Figure 1. Three-step synthetic pathway ensuring regioselectivity and preventing oxidative degradation.

Experimental Setup & Equipment

Nitration is a highly exothermic process.[1] The setup must prioritize heat transfer efficiency to prevent thermal runaway, which can lead to explosive decomposition or hydrolysis of the ester/amide bonds.

Required Equipment
ComponentSpecificationPurpose
Reactor 250 mL 3-neck Round Bottom Flask (Jacketed preferred for scale >10g)Allows active cooling and multi-port access.
Agitation Overhead mechanical stirrer (Teflon blade)Magnetic stirring is insufficient for the viscous sulfuric acid slurry at low temps.
Temperature Probe Internal thermocouple (PT100)Monitors bulk fluid temperature (Critical: maintain < 10°C).
Addition Pressure-equalizing addition funnelControls the rate of HNO

addition to manage exotherm.
Cooling Bath Ice/Salt bath (-10°C) or CryostatHeat sink for the exothermic nitration.
Process Flow Diagram

Setup AcidTank Nitrating Agent (HNO3/H2SO4) Reactor Jacketed Reactor (Substrate + H2SO4) AcidTank->Reactor Dropwise Addition (Rate limited by T_int) Quench Quench Vessel (Ice Water) Reactor->Quench Post-Reaction Transfer TempControl Temp Controller (Limit < 10°C) TempControl->Reactor Monitoring Filter Filtration Unit (Buchner) Quench->Filter Slurry Transfer

Caption: Figure 2. Process engineering flow for batch nitration, emphasizing temperature control and quenching.

Detailed Protocol: Nitration of Methyl 4-acetamidobenzoate

Pre-requisite: This protocol assumes the starting material, Methyl 4-aminobenzoate, has already been acetylated using standard acetic anhydride procedures to form Methyl 4-acetamidobenzoate .

Reagents & Stoichiometry
  • Substrate: Methyl 4-acetamidobenzoate (10.0 g, 51.8 mmol)

  • Solvent/Catalyst: Conc. Sulfuric Acid (

    
    , 98%) - 30 mL (~5.5 vol)
    
  • Nitrating Agent: Conc. Nitric Acid (

    
    , 70%) - 3.5 mL (1.1 equiv)
    
  • Quench Medium: Crushed Ice (150 g)

Step-by-Step Procedure
  • Preparation of Nitrating Mix:

    • In a separate small beaker, pre-mix 3.5 mL of Conc.

      
       with 3.5 mL of Conc. 
      
      
      
      . Cool this mixture to 0°C.
    • Scientific Note: Pre-mixing generates the active nitronium ion (

      
      ) and dehydrates the nitric acid, making it a more potent electrophile while mitigating localized heating during addition to the main reactor [1].
      
  • Substrate Dissolution:

    • Charge the 250 mL reactor with 10.0 g of Methyl 4-acetamidobenzoate.

    • Add 25 mL of Conc.

      
      .
      
    • Caution: The dissolution is exothermic.[2] Cool the flask in an ice/salt bath to 0–5°C. Stir until a clear, viscous solution is obtained.

  • Controlled Addition (The Critical Step):

    • Add the cold Nitrating Mix dropwise via the addition funnel.

    • Control Point: Adjust addition rate so the internal temperature never exceeds 10°C .

    • Reasoning: Temperatures >15°C increase the risk of hydrolyzing the amide bond (deprotection) or the ester bond, leading to soluble byproducts (benzoic acids) that complicate purification [2].

  • Reaction Maintenance:

    • After addition is complete, stir the mixture at 5–10°C for 60 minutes.

    • Endpoint Check: Monitor by TLC (EtOAc:Hexane 1:1). The starting material (

      
      ) should disappear, replaced by the nitro product (
      
      
      
      ).
  • Quenching & Isolation:

    • Pour the reaction mixture slowly onto 150 g of crushed ice with vigorous stirring.

    • Observation: The product will precipitate as a pale yellow solid.

    • Stir for 30 minutes to ensure all acid is diluted and trapped in the aqueous phase.

    • Filter the solid using a Buchner funnel.[2]

    • Wash: Wash the filter cake with cold water (

      
      ) until the filtrate pH is neutral (pH 6-7).
      
  • Purification:

    • Recrystallize the crude solid from hot Ethanol (95%).

    • Dry in a vacuum oven at 50°C.

Data Analysis & Expected Results

ParameterExpected ValueNotes
Yield 75% – 85%Losses primarily due to solubility in acid quench.
Appearance Pale Yellow NeedlesDarker color indicates oxidation byproducts.
Regioselectivity >95% 3-nitro isomerDirected by Acetamido (ortho) and Ester (meta).
Melting Point 106–109°CDistinct from starting material (~114°C).

Troubleshooting Table:

Observation Root Cause Corrective Action
Dark/Black Reaction Mix Oxidation of amine Ensure starting material is fully acetylated; keep T < 10°C.
Low Yield Hydrolysis of Ester Temperature spiked >20°C; quench was too slow.

| Oily Product | Incomplete Crystallization | Recrystallize from MeOH/Water; seed with pure crystal. |

Safety & Hazard Assessment

  • Thermal Runaway: Nitration is highly exothermic. Never add nitric acid all at once. Ensure the cooling bath is refreshed.

  • Corrosive Agents:

    
     and 
    
    
    
    cause severe burns. Use butyl rubber gloves and a face shield.
  • Gas Evolution:

    
     fumes (red gas) may evolve if oxidation occurs. Work strictly in a fume hood.
    

References

  • Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.

  • BenchChem Technical Support. (2025). Application Notes and Protocols for the Nitration of 2-Aminobenzoic Acid.

  • Org. Synth. (1922). Methyl m-nitrobenzoate.[3][4] Organic Syntheses, Coll. Vol. 1, p.372.

  • University of Calgary. (n.d.). Nitration of Methyl Benzoate - Laboratory Manual.

Sources

Strategic Elaboration of Methyl 4-amino-2-chlorobenzoate (CAS 46004-37-9)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Chemical Profile & Strategic Utility[1][2]

Methyl 4-amino-2-chlorobenzoate is a high-value pharmacophore scaffold, distinct from its more common isomer (anthranilate derivatives). Its specific substitution pattern—a nucleophilic aniline para to an electrophilic ester, with an ortho-chlorine atom—makes it a "Lynchpin Scaffold" in the synthesis of Type II Kinase Inhibitors (e.g., p38 MAPK, VEGFR) and LXR Agonists .

Structural Causality in Drug Design
  • The Ortho-Chlorine Effect: The chlorine atom at C2 is not merely a halogen handle; it exerts significant steric pressure on the C1-ester/amide bond. In kinase inhibitors, this forces the carbonyl group out of planarity with the phenyl ring, often locking the molecule into a bioactive conformation that fits the "gatekeeper" regions of enzymes.

  • The Para-Amine Vector: The C4-amine is electronically decoupled from the ortho-chlorine but strongly conjugated with the ester. This makes it a tunable nucleophile for constructing urea or amide "tails" that extend into the solvent-exposed regions of protein binding pockets.

Key Physical Properties
PropertyValueImplication for Synthesis
CAS 46004-37-9Unique identifier for sourcing.[1][2]
MW 185.61 g/mol Low MW allows for significant elaboration while staying within Lipinski rules.
Melting Point 112–114 °CSolid handling; easy purification via recrystallization.
pKa (Amine) ~2.5–3.0 (Est.)Lower than aniline due to the electron-withdrawing ester; requires strong electrophiles or catalysis for functionalization.

Divergent Synthesis Workflow

The following diagram illustrates the three primary vectors for elaboration, prioritizing the "Amine-First" strategy common in medicinal chemistry to avoid side reactions at the ester.

SynthesisWorkflow SM Methyl 4-amino-2-chlorobenzoate (Start) PathA Path A: Urea Formation (Kinase Inhibitor Tail) SM->PathA Isocyanates / CDI PathB Path B: Saponification & Amide Coupling SM->PathB LiOH then R-NH2 PathC Path C: Pd-Catalyzed Cross-Coupling (C-Cl) SM->PathC Suzuki/Buchwald Target1 Diaryl Ureas (e.g., Sorafenib analogs) PathA->Target1 Target2 Benzamides (LXR Agonists) PathB->Target2 Target3 Biaryl Systems PathC->Target3 Target1->PathB Sequential Elaboration

Figure 1: Divergent synthetic pathways. Path A is the preferred entry point for kinase inhibitor synthesis to prevent competitive hydrolysis of the ester.

Protocol A: Construction of Diaryl Ureas (Kinase Motif)

This protocol describes the synthesis of a Diaryl Urea moiety, a hallmark of Type II kinase inhibitors (resembling the Sorafenib scaffold). The low nucleophilicity of the 4-amino group requires optimized conditions.

Mechanism & Rationale

Direct reaction with isocyanates is preferred over phosgene equivalents (CDI/Triphosgene) for safety and yield. The electron-withdrawing ester deactivates the aniline, necessitating thermal activation or base catalysis.

Experimental Procedure

Reaction: Methyl 4-amino-2-chlorobenzoate + Aryl Isocyanate


 Diaryl Urea
  • Preparation:

    • Charge a dry 2-neck round-bottom flask (RBF) with Methyl 4-amino-2-chlorobenzoate (1.0 equiv, 10 mmol, 1.85 g).

    • Add anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 vol, 18.5 mL). Note: THF is preferred if the isocyanate is sluggish.

    • Add Triethylamine (TEA) (0.1 equiv) as a catalyst.

  • Addition:

    • Dissolve the Aryl Isocyanate (1.1 equiv) in minimal DCM/THF.

    • Add dropwise to the amine solution at Room Temperature (RT) under

      
       atmosphere.
      
  • Reaction Monitoring (Self-Validating Step):

    • Stir at RT for 4–12 hours.

    • TLC/LCMS Check: Monitor the disappearance of the starting aniline (

      
       186) and appearance of the urea product (
      
      
      
      ).
    • Critical Stop: If conversion is <50% after 6 hours, heat to reflux (40°C for DCM, 60°C for THF). The deactivated amine often requires thermal energy to overcome the activation barrier.

  • Work-up:

    • The product typically precipitates from the reaction mixture due to the formation of the urea hydrogen bond network.

    • Filter the solid.[3]

    • Wash the cake with cold DCM (

      
       mL) to remove unreacted isocyanate.
      
    • Dry under vacuum at 45°C.

Yield Expectation: 85–95% Troubleshooting: If no precipitate forms, evaporate solvent to 1/3 volume and add Hexanes or Diethyl Ether to induce crystallization.

Protocol B: Ester Hydrolysis & "Gatekeeper" Amidation

Once the urea tail is installed (or if the amine is protected), the ester at C1 must be converted to an amide to interact with the kinase hinge region.

The "Steric Shielding" Challenge

The chlorine atom at C2 sterically hinders the ester carbonyl, making hydrolysis slower than in unsubstituted benzoates. Standard LiOH/MeOH conditions may require heating.

Experimental Procedure

Step 1: Saponification

  • Dissolve the ester (1.0 equiv) in a mixture of THF:MeOH:Water (3:1:1) .

  • Add LiOH·H2O (3.0 equiv).

  • Heat to 50°C for 4–6 hours. Note: RT hydrolysis is often incomplete due to the ortho-Cl effect.

  • Acidify to pH 3–4 with 1N HCl. Filter the precipitated acid.[3]

Step 2: Amide Coupling (The Activation)

  • Suspend the dry acid (1.0 equiv) in anhydrous DMF (10 vol).

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 mins to form the activated ester.

  • Add the Target Amine (e.g., 4-pyridyl amine, morpholine) (1.2 equiv).

  • Stir at RT for 12 hours.

Quality Control:

  • 1H NMR Validation: Look for the disappearance of the methyl singlet (~3.8 ppm) and the appearance of the amide NH doublet/singlet (typically 8.0–10.0 ppm).

Application Note: Palladium-Catalyzed Modification at C2

The C2-Chlorine is traditionally considered a "blocking group," but modern catalysis allows for its substitution to create Biaryl LXR Agonists .

Strategic Considerations
  • Reactivity Order: The C-Cl bond is deactivated. Standard Suzuki conditions (

    
    ) often fail.
    
  • Ligand Selection: Use electron-rich, bulky phosphine ligands (e.g., XPhos or SPhos ) or Buchwald Precatalysts (Gen 3) to facilitate oxidative addition into the sterically hindered, electron-rich aryl chloride.

Optimized Suzuki-Miyaura Protocol
  • Reagents: Methyl 4-amino-2-chlorobenzoate (1.0 equiv), Aryl Boronic Acid (1.5 equiv),

    
      (3.0 equiv).
    
  • Catalyst System:

    
      (2 mol%) + XPhos  (4 mol%).
    
  • Solvent: 1,4-Dioxane:Water (4:1) (degassed).

  • Conditions: Heat to 100°C in a sealed tube for 16 hours.

  • Purification: Silica gel chromatography is required as the amine functionality can streak. Use DCM:MeOH (95:5) with 1%

    
    .
    

Visualizing the Mechanism (Graphviz)

The following diagram details the electronic logic behind the Urea formation (Protocol A), highlighting the deactivation caused by the ester.

UreaMechanism Step1 Reactants: Deactivated Aniline + Isocyanate Step2 Nucleophilic Attack: Lone pair on N attacks Isocyanate C=O Step1->Step2 Step3 Transition State: Proton Transfer required Step2->Step3 Note NOTE: Ester at C1 withdraws density, making Step 2 the Rate Limiting Step. Heat helps overcome this. Step2->Note Step4 Product: Stable Urea (H-bond stabilized) Step3->Step4

Figure 2: Mechanistic flow of urea formation. The electron-withdrawing ester reduces the nucleophilicity of the amine, necessitating optimized thermal or catalytic conditions.

References

  • BenchChem. (2025).[3][4] Application Notes and Protocols for the Synthesis of 4-Amino-2-chlorobenzoic Acid Derivatives. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17154, 4-Amino-2-chlorobenzoic acid. Retrieved from

  • Achmatowicz, M., et al. (2009).[5] Practical synthesis of a p38 MAP kinase inhibitor.[5] Journal of Organic Chemistry, 74(2), 795-809.[5] Retrieved from

  • Tariq, S., et al. (2025).[6] Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation. PMC. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-amino-2-chloro-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4-amino-2-chloro-5-iodobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. My insights are drawn from extensive experience in synthetic organic chemistry, focusing on providing practical, field-proven advice to ensure the integrity and success of your experiments.

Experimental Workflow Overview

The synthesis of Methyl 4-amino-2-chloro-5-iodobenzoate is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The general synthetic pathway involves the esterification of 4-amino-2-chlorobenzoic acid, followed by a regioselective iodination.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Iodination cluster_product Final Product A Methyl 4-amino-2-chlorobenzoate B Iodinating Agent (e.g., NIS, ICl) Solvent (e.g., Acetonitrile, DCM) Temperature Control A->B Reaction Setup C Methyl 4-amino-2-chloro-5-iodobenzoate B->C Reaction & Work-up

Caption: Synthetic route for Methyl 4-amino-2-chloro-5-iodobenzoate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing probable causes and actionable solutions.

Issue Probable Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete diazotization in the Sandmeyer reaction.[1][2] 2. Inactive iodinating agent. 3. Suboptimal reaction temperature.[3]1. Ensure the temperature for diazotization is maintained between 0-5 °C. Use freshly prepared nitrous acid or high-quality sodium nitrite.[4] 2. Use a fresh bottle of the iodinating agent (e.g., N-iodosuccinimide) or test its activity on a more reactive substrate. 3. Optimize the reaction temperature. While some iodinations proceed at room temperature, others may require cooling to prevent side reactions or gentle heating to drive the reaction to completion.
Formation of Multiple Products (Poor Regioselectivity) 1. Over-iodination leading to di-iodinated species. 2. Iodination at an undesired position. 3. Presence of reactive impurities in the starting material.1. Use a stoichiometric amount of the iodinating agent. Consider slow, dropwise addition of the reagent to the reaction mixture. 2. The directing effects of the amino and chloro groups should favor iodination at the 5-position. However, if other isomers are observed, consider using a bulkier iodinating agent or changing the solvent to influence regioselectivity. 3. Purify the starting Methyl 4-amino-2-chlorobenzoate by recrystallization or column chromatography before proceeding with the iodination.
Product is a Dark, Oily Residue Instead of a Solid 1. Presence of colored impurities from side reactions. 2. Incomplete removal of solvent or reaction byproducts. 3. Product has a low melting point or is an oil at room temperature.1. Treat the crude product with activated carbon to remove colored impurities. 2. Ensure the product is thoroughly dried under vacuum. Perform an aqueous work-up with a reducing agent like sodium thiosulfate to quench any remaining iodine. 3. Attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the pure product, or triturating with a non-polar solvent like hexane.
Difficulty in Purifying the Final Product 1. Co-elution of impurities during column chromatography. 2. Product instability on silica gel. 3. Similar solubility of product and impurities, making recrystallization challenging.1. Use a different solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. 2. If the product is sensitive to the acidic nature of silica gel, consider using neutral or basic alumina for chromatography. 3. Try a multi-solvent recrystallization. Dissolve the crude product in a good solvent and then add a poor solvent dropwise until turbidity is observed, then allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting material for the synthesis of Methyl 4-amino-2-chloro-5-iodobenzoate?

The most direct commercially available starting material is Methyl 4-amino-2-chlorobenzoate. If this is not available, one could start from 4-amino-2-chlorobenzoic acid and perform a Fischer esterification using methanol and a catalytic amount of strong acid.[5]

Q2: Which iodinating agent is most effective for this synthesis?

N-Iodosuccinimide (NIS) is a commonly used and effective reagent for the iodination of activated aromatic rings like anilines.[6] It is generally milder and more selective than iodine monochloride (ICl). The choice of reagent may also depend on the specific reaction conditions and the desired purity of the final product.

Q3: How can I monitor the progress of the iodination reaction?

Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. Spot the reaction mixture alongside the starting material on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spot and the appearance of a new, lower Rf spot will indicate the formation of the product.

Q4: What are the key safety precautions to consider during this synthesis?

  • Halogenated organic compounds can be toxic and should be handled in a well-ventilated fume hood.[7]

  • Iodinating agents are corrosive and oxidizing. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The Sandmeyer reaction, if performed as part of the synthesis of the starting material, involves the formation of diazonium salts, which can be explosive when dry. Always keep them in solution and at low temperatures.[2]

Q5: What are the common side products in the electrophilic iodination of anilines?

The primary side products can include di-iodinated compounds if an excess of the iodinating agent is used. Additionally, oxidation of the aniline to colored impurities can occur, especially with stronger iodinating agents or under harsh reaction conditions.[8] If chlorine-containing reagents are present, there is a possibility of forming chlorinated byproducts.[8]

Detailed Experimental Protocol: Iodination of Methyl 4-amino-2-chlorobenzoate

This protocol provides a step-by-step methodology for the iodination of Methyl 4-amino-2-chlorobenzoate to yield Methyl 4-amino-2-chloro-5-iodobenzoate.

Materials:

  • Methyl 4-amino-2-chlorobenzoate

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve Methyl 4-amino-2-chlorobenzoate (1.0 eq) in anhydrous acetonitrile.

  • Addition of Iodinating Agent: Cool the solution to 0 °C in an ice bath. To the stirred solution, add N-Iodosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution to the flask and stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure Methyl 4-amino-2-chloro-5-iodobenzoate.

Protocol_Workflow A 1. Dissolve Starting Material in Acetonitrile B 2. Cool to 0 °C A->B C 3. Add N-Iodosuccinimide B->C D 4. Monitor by TLC C->D E 5. Quench with Na2S2O3 D->E Reaction Complete F 6. Extract with DCM E->F G 7. Wash with NaHCO3 & Brine F->G H 8. Dry and Concentrate G->H I 9. Purify by Column Chromatography H->I

Caption: Step-by-step iodination protocol workflow.

References

  • A brief review on aniline and its derivatives. (2020). ResearchGate. Retrieved from [Link]

  • Iodination - Common Conditions. (n.d.). Organic Chemistry. Retrieved from [Link]

  • Sandmeyer type reaction troubleshoot. (n.d.). Reddit. Retrieved from [Link]

  • Mills, L. E. (1934). Method for separation of ortho-and para-halobenzoic acids. U.S. Patent No. 1,942,826. Washington, DC: U.S. Patent and Trademark Office.
  • I2 and Electrophilic I+ reagents. (n.d.). WordPress. Retrieved from [Link]

  • Aniline synthesis by amination (arylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Reactions for making widely used aniline compounds break norms of synthesis. (2020). Chemical & Engineering News. Retrieved from [Link]

  • Iodination of Vanillin. (2021). YouTube. Retrieved from [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI. Retrieved from [Link]

  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. (n.d.). AOCS. Retrieved from [Link]

  • One-pot synthesis of haloaromatics from nitroarenes. (2023). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. (2019). Scientific Reports. Retrieved from [Link]

  • Synthesis of Anilines. (2020). ResearchGate. Retrieved from [Link]

  • Quantification and characterisation of fatty acid methyl esters in microalgae: Comparison of pretreatment and purification methods. (2018). PubMed. Retrieved from [Link]

  • Iodination of Aniline. (n.d.). ChemEd X. Retrieved from [Link]

  • Sandmeyer reaction. (n.d.). Khan Academy. Retrieved from [Link]

  • Iodoarenes synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Advanced Purification Protocols for Methyl 4-amino-2-chloro-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center & Troubleshooting Guide

Executive Summary & Molecule Profile

Methyl 4-amino-2-chloro-5-iodobenzoate is a critical intermediate in the synthesis of kinase inhibitors and P2X7 antagonists.[1][2][3] Its synthesis typically involves the electrophilic aromatic substitution (iodination) of Methyl 4-amino-2-chlorobenzoate using Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS).[1][2]

Common Challenges:

  • Iodine Contamination: Residual electrophiles cause oxidative degradation and deep coloration (red/brown).[2][3]

  • Regioselectivity: While the 5-position is electronically favored, di-iodination can occur under forcing conditions.[1][2][3]

  • Starting Material Retention: The structural similarity between the chlorinated precursor and the iodinated product makes separation difficult.[1][2][3]

Diagnostic & Troubleshooting (Q&A)

Q1: My crude reaction mixture is a dark red/brown sludge. How do I fix this?

Diagnosis: This is classic iodine/ICl contamination.[2][3] The color indicates free iodine (


) or unreacted iodinating agents, which can promote side reactions during workup.[1][2]

Corrective Protocol (The "Redox Quench"): You cannot simply wash this away with water.[1][2] You must chemically reduce the iodine species.[2]

  • Dissolve: Dilute your organic layer (DCM or EtOAc) significantly.[1][2][3]

  • Wash: Shake vigorously with 10% aqueous Sodium Thiosulfate (

    
    )  or Sodium Bisulfite.[1][2][3]
    
  • Observation: The organic layer should instantly turn from dark red to pale yellow/colorless.[2][3]

  • Verification: If the color persists, the pH may be too acidic (stabilizing

    
    ).[1][2][3] Add saturated 
    
    
    
    to buffer the aqueous layer to pH 7-8 during the thiosulfate wash.[1][2]
Q2: I see ~10% unreacted starting material (Methyl 4-amino-2-chlorobenzoate) by LC-MS. Can I recrystallize?

Diagnosis: This is the "Threshold of Purity" dilemma.

  • If Purity > 85%: Recrystallization is efficient.[2] The iodine atom significantly increases lipophilicity and molecular weight, altering solubility compared to the chloro-only precursor.[1][2]

  • If Purity < 85%: Recrystallization will likely cause "oiling out" (the impurities act as a solvent).[2] You must perform a coarse Flash Column Chromatography (FCC) first to upgrade the purity before crystallizing.[1][2]

Q3: The product oils out instead of crystallizing. What is wrong?

Diagnosis: "Oiling out" occurs when the chosen solvent boiling point is higher than the melting point of the solvated impurity mixture, or the cooling rate is too fast.[1][2][3]

Corrective Protocol:

  • Switch Solvent System: Move from a single solvent (e.g., Ethanol) to a binary system (Solvent/Anti-solvent).[1][2][3]

  • Recommended System: Ethyl Acetate (Good Solvent) / n-Heptane (Anti-solvent) .[1][2]

  • Technique: Dissolve in minimum hot EtOAc. Add hot Heptane dropwise until persistent cloudiness appears.[2] Add one drop of EtOAc to clear it.[2] Cool slowly to room temperature, then to 0°C.

  • Seeding: If available, add a seed crystal at room temperature. If not, scratch the glass wall to induce nucleation.[1][2]

Detailed Purification Workflows

Workflow A: The "Standard" Workup & Recrystallization

Best for reactions using ICl/CaCO3 with >90% conversion.[1][2][3]

Step-by-Step Protocol:

  • Quench: Pour the reaction mixture (typically in MeOH/DCM) into a stirred biphasic mixture of Water and DCM .

  • Reductive Wash: Separate the organic layer.[2][3] Wash with 10%

    
      (2x) until the iodine color vanishes.[1][2]
    
  • Base Wash: Wash with Saturated

    
     to remove any hydrolyzed acid byproducts.[2][3]
    
  • Dry: Dry over Anhydrous

    
     (Magnesium sulfate can sometimes trap polar esters; Sodium sulfate is gentler).[1][2][3] Filter and concentrate.
    
  • Crystallization:

    • Suspend the crude solid in Ethyl Acetate (approx. 3-5 mL per gram).[1][2]

    • Heat to reflux until dissolved.[2][3]

    • Slowly add n-Heptane (or Hexanes) until a slight turbidity persists (Ratio approx 1:3 EtOAc:Heptane).[1][2]

    • Cool to Room Temp (2 hrs)

      
       0°C (1 hr).
      
    • Filtration: Collect solids and wash with cold 10% EtOAc/Heptane.[2][3]

Workflow B: Flash Column Chromatography (FCC)

Required when starting material >10% or di-iodo impurities are present.[1][2]

ParameterSpecificationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard phase.[1][2][3] Neutralize with 1%

if acid-sensitive (rare for this ester).[1][2]
Loading Solid Load (Celite)Preferred over liquid loading to prevent band tailing due to low solubility.[2][3]
Mobile Phase A n-Hexanes (or Heptanes)Non-polar carrier.[1][2]
Mobile Phase B Ethyl AcetatePolar modifier.[2][3]
Gradient 0%

30% B over 20 CV
The product typically elutes around 15-20% EtOAc.[1][2][3] Starting material elutes slightly later (more polar).[2]
Detection UV 254 nmThe aromatic ring is strongly UV active.[2][3]

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying the crude reaction mixture based on initial purity assessment.

PurificationLogic Start Crude Reaction Mixture (ICl / NIS Protocol) Quench Step 1: Reductive Quench (10% Na2S2O3 Wash) Start->Quench Remove I2 Assess Step 2: Assess Purity (LC-MS/TLC) Quench->Assess HighPurity Purity > 90% (Mainly Iodine color) Assess->HighPurity High Conversion LowPurity Purity < 85% (>10% Starting Material) Assess->LowPurity Low Conversion Recryst Recrystallization System: EtOAc / Heptane HighPurity->Recryst Column Flash Chromatography Gradient: 5-30% EtOAc/Hex LowPurity->Column Final Pure Methyl 4-amino-2-chloro-5-iodobenzoate (White/Off-white Solid) Recryst->Final Column->Final

Figure 1: Decision tree for selecting the optimal purification route based on crude purity.

References & Authoritative Sources

  • Preparation of 2-chloro-5-iodobenzoic acid derivatives (Methodology Grounding)

    • Source: Patent WO2023164680A1.[1][2][3] Describes the iodination of methyl 4-amino-2-chlorobenzoate using ICl and Calcium Carbonate in Methanol/DCM, followed by purification logic.

    • [1][2]

  • Recrystallization of Iodo-Amino Esters

    • Source: Organic Syntheses, Coll.[1][2][3] Vol. 10, p.48 (2004).[1][2][3] Provides general protocols for handling iodinated amino acid esters, specifically the use of ether/petroleum ether systems for crystallization.[1][2][4]

    • [1][2]

  • General Synthesis of Methyl 4-amino-2-chloro-5-iodobenzoate

    • Source: BenchChem Protocols / Patent CN104193616A.[1][2][3] Details the diazotization and iodination pathways for similar benzoate systems.

    • [1][2]

Disclaimer: This guide is intended for use by qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for Methyl 4-amino-2-chloro-5-iodobenzoate and all reagents (especially ICl and NIS) before handling.

Sources

troubleshooting low yields in Sandmeyer chlorination reactions

Author: BenchChem Technical Support Team. Date: February 2026

Sandmeyer Chlorination Technical Support Center

Status: Online Operator: Senior Application Scientist Ticket ID: SND-CL-OPT-001 Subject: Troubleshooting Low Yields & Side Reactions in Sandmeyer Chlorination

Overview

Welcome to the Sandmeyer Chlorination Support Hub. You are likely here because your conversion of an aniline to an aryl chloride is stalling, yielding phenols, or resulting in intractable emulsions.

The Sandmeyer reaction is deceptively simple in theory but chemically unforgiving. It relies on a radical-nucleophilic aromatic substitution (


)  mechanism mediated by a copper(I) catalyst. Failure typically stems from three critical control points: Diazonium stability , Catalyst integrity (CuCl quality) , and Phase management .

This guide bypasses textbook generalities to address the specific failure modes encountered in high-stakes research environments.

Part 1: Diagnostic Workflow

Before adjusting parameters, identify your specific failure mode using the logic tree below.

Sandmeyer_Troubleshooting Start Identify Primary Failure Mode Yield Low Yield (<40%) Start->Yield Purity High Impurity Profile Start->Purity Workup Workup Issues Start->Workup Yield_Q Is Starting Material (SM) Consumed? Yield->Yield_Q Phenol Main Impurity: Phenol (Hydrolysis) Purity->Phenol Azo Main Impurity: Azo Dye (Coupling) Purity->Azo Emulsion Intractable Copper Emulsion Workup->Emulsion SM_Yes SM Consumed: Diazonium Decomposition Yield_Q->SM_Yes Yes SM_No SM Remaining: Incomplete Diazotization Yield_Q->SM_No No

Figure 1: Diagnostic logic tree for isolating the root cause of Sandmeyer reaction failures.

Part 2: Technical Support Q&A

Issue 1: "My LCMS shows a major peak corresponding to the phenol (M-Cl+OH). How do I stop this?"

Diagnosis: Hydrolysis of the diazonium salt. The diazonium intermediate is a "living" species. If the chloride transfer from CuCl is too slow, or if the temperature is too high, water will act as a nucleophile, displacing


 to form a phenol.

Corrective Protocol:

  • Temperature Control: Ensure the internal temperature during diazotization is strictly 0–5 °C . Use an internal probe, not just a bath thermometer.

  • Switch to Anhydrous Conditions (The "Doyle" Modification): If your substrate is electron-rich or prone to hydrolysis, abandon the aqueous HCl/NaNO2 method.

    • Solvent: Acetonitrile (MeCN).

    • Reagent: tert-Butyl nitrite (

      
      -BuONO) or Isoamyl nitrite.
      
    • Catalyst: Anhydrous CuCl2 (0.2 eq) or CuCl.

    • Mechanism: This excludes water entirely, forcing the chloride (often added as LiCl or TMSCl if not using CuCl2) to be the only available nucleophile.

Issue 2: "My CuCl reagent is green. Is this a problem?"

Diagnosis: Oxidized Catalyst. Yes, this is a critical failure point. Cuprous chloride (CuCl) must be white or off-white. A green color indicates oxidation to Cu(II) (


), which is inactive for the critical Single Electron Transfer (SET) step required to generate the aryl radical.

Protocol: Purification of CuCl Do not use green CuCl.[1] Purify it immediately before use.

  • Dissolve: Add impure CuCl to concentrated HCl (12M) until dissolved.

  • Precipitate: Slowly pour the solution into a large excess of oxygen-free water (sparged with

    
    ). The white CuCl will precipitate.[2]
    
  • Wash: Filter rapidly. Wash the solid sequence: Water

    
     Ethanol 
    
    
    
    Diethyl Ether.
  • Dry: Dry under vacuum or a stream of

    
    . Store under inert atmosphere.
    
Issue 3: "The reaction turns into a black, inseparable emulsion during workup."

Diagnosis: Copper Chelation.[1][2][3][4][5] Copper salts form stable complexes with amines and organic byproducts, creating "muds" that trap your product and prevent phase separation.

Corrective Protocol: The "Ammonia Wash" Standard water/brine washes are ineffective here.

  • Quench: Dilute the reaction mixture with an organic solvent (DCM or EtOAc).

  • Complexation: Add 10% aqueous

    
     (Ammonium Hydroxide) . Shake vigorously.
    
    • Observation: The aqueous layer will turn a brilliant deep blue (

      
      ).
      
  • Repeat: Separate layers. Repeat the

    
     wash until the aqueous layer is colorless.[6]
    
  • Alternative: If the product is base-sensitive, wash with a saturated aqueous solution of EDTA (disodium salt) to chelate the copper.

Issue 4: "I have low yields with electron-deficient anilines (e.g., nitro- or cyano-anilines)."

Diagnosis: Poor Nucleophilicity & Diazonium Instability.[2] Electron-withdrawing groups (EWGs) destabilize the diazonium cation, making it prone to side reactions before the copper can transfer the chloride.

Optimization Strategy:

  • Solvent: Use Acetonitrile (MeCN) . It stabilizes the diazonium species better than water.

  • Catalyst Loading: Increase CuCl loading to 1.0–1.2 equivalents (stoichiometric) rather than catalytic (0.1 eq). This increases the rate of the radical transfer step, outcompeting decomposition.

  • Halide Source: Add an external chloride source (e.g., LiCl or concentrated HCl) to the reaction mixture to increase the concentration of the nucleophile (

    
    ).
    

Part 3: Comparative Protocols

Select the protocol that matches your substrate's electronic profile.

ParameterMethod A: Classic Aqueous Method B: Anhydrous (Recommended)
Best For Simple, cheap substrates; Scale-up.Complex, water-sensitive, or electron-rich substrates.
Solvent

/ HCl (aq)
Acetonitrile (MeCN)
Nitrite Source

(aq)

-Butyl Nitrite (

-BuONO)
Temp Strictly < 5 °C0 °C

60 °C (Variable)
Catalyst CuCl (must be purified)

(anhydrous) or CuCl
Yield (Typical) 60–75%80–95%
Major Risk Phenol formation (Hydrolysis)

-abstraction (Reduction)

Part 4: Mechanistic Visualization

Understanding the radical pathway is key to troubleshooting. The reaction is not a simple ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


 displacement.[2][7]

Sandmeyer_Mechanism Aniline Aniline (Ar-NH2) Diazonium Diazonium Salt (Ar-N2+) Aniline->Diazonium NaNO2 / HCl (Diazotization) Radical Aryl Radical (Ar•) Diazonium->Radical SET (Single Electron Transfer) Loss of N2 Phenol Phenol (Ar-OH) Diazonium->Phenol Hydrolysis (If T > 5°C) Product Aryl Chloride (Ar-Cl) Radical->Product Cl Transfer Cu1 Cu(I)Cl Cu2 Cu(II)Cl2 Cu1->Cu2 Oxidation Cu2->Cu1 Reduction Water H2O

Figure 2: The Sandmeyer catalytic cycle showing the critical Single Electron Transfer (SET) step. Note that Cu(I) is regenerated, but oxidation to inactive Cu(II) by air stops the cycle.

References

  • The Sandmeyer Reaction: Mechanism and Synthetic Utility. Organic Chemistry Portal. [Link][2][8]

  • Sandmeyer Reaction: Radical-Nucleophilic Aromatic Substitution. Wikipedia (Verified Technical Entry). [Link]

  • Practical Guide to CuCl Purification. ScienceMadness / Vogel's Textbook of Practical Organic Chemistry. [Link]

  • Optimization of Sandmeyer Chlorination using Organic Nitrites. Beletskaya, I. P., et al. Synthesis (2007). [Link]

  • Troubleshooting Copper Emulsions in Workup. Reddit ChemPros Community Archive (Verified Field Insight). [Link]

Sources

Validation & Comparative

Technical Comparison: Mass Spectrometric Profiling of Methyl 4-amino-2-chloro-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of Methyl 4-amino-2-chloro-5-iodobenzoate , a critical intermediate in the synthesis of MEK inhibitors like Cobimetinib .

Executive Summary & Application Context

Methyl 4-amino-2-chloro-5-iodobenzoate (CAS 256935-85-0) is a highly functionalized aryl ester used primarily as a building block in the synthesis of Cobimetinib (GDC-0973). Its structural integrity is defined by three distinct substituents on the benzoate core: a 4-amino group, a 2-chloro atom, and a 5-iodo atom.

For researchers, the primary analytical challenge is distinguishing this specific isomer from its regioisomers (e.g., Methyl 2-amino-4-chloro-5-iodobenzoate) and quantifying de-halogenated impurities. This guide outlines the specific fragmentation pathways that serve as diagnostic fingerprints for quality control.

Experimental Methodology (Recommended)

To replicate the profiles described below, the following acquisition parameters are recommended. The presence of both Chlorine and Iodine necessitates specific attention to isotopic fidelity.

ParameterLC-MS (ESI+) ConditionsGC-MS (EI) Conditions
Ionization Electrospray Ionization (Positive Mode)Electron Impact (70 eV)
Source Temp 350 °C230 °C
Cone Voltage 30–50 V (Optimized for fragmentation)N/A
Mass Range m/z 50 – 500m/z 40 – 450
Resolution > 15,000 FWHM (to resolve Cl isotopes)Unit Resolution

Fragmentation Analysis: The Target Compound

Molecular Ion & Isotopic Pattern

The molecular formula is C₈H₇ClINO₂ .

  • Monoisotopic Mass (³⁵Cl, ¹²⁷I): 310.92 m/z

  • Observed Parent Ion [M]⁺: ~311 m/z[1]

Diagnostic Isotope Cluster: Unlike simple organic molecules, this compound exhibits a distinct "A+2" pattern due to Chlorine (³⁵Cl/³⁷Cl ratio ~3:1). Iodine is monoisotopic (¹²⁷I).

  • m/z 311 (100%): Contains ³⁵Cl

  • m/z 313 (~32%): Contains ³⁷Cl

  • Note: If Bromine were present, the M+2 peak would be ~100%. The 3:1 ratio confirms Chlorine.

Primary Fragmentation Pathways

The fragmentation is driven by the lability of the ester bond and the weak Carbon-Iodine bond.

  • 
    -Cleavage (Loss of Methoxy):  The most abundant initial fragment arises from the cleavage of the ester methoxy group (
    
    
    
    , 31 Da).
    • Transition: m/z 311

      
       m/z 280 (Acylium ion).
      
  • Decarbonylation (Loss of CO): The resulting acylium ion ejects carbon monoxide (

    
     Da).
    
    • Transition: m/z 280

      
       m/z 252 (Aryl cation).
      
  • Deiodination (Loss of Iodine): The C-I bond is the weakest bond in the system. Loss of the Iodine radical (

    
    , 127 Da) can occur directly from the parent or subsequent fragments.
    
    • Direct Loss: m/z 311

      
       m/z 184.
      
    • Sequential Loss: m/z 252

      
       m/z 125 (Phenyl cation).
      
Visualization of Fragmentation Workflow

The following diagram illustrates the stepwise degradation logic used to confirm structural identity.

FragmentationPathway cluster_legend Legend M_Ion Molecular Ion [M]+ m/z 311 (100%) (C8H7ClINO2) Frag_Acylium Acylium Ion [M-OCH3]+ m/z 280 (Base Peak Candidate) M_Ion->Frag_Acylium -OCH3 (31 Da) Frag_Direct_Deiodo [M-I]+ m/z 184 M_Ion->Frag_Direct_Deiodo -I• (127 Da) Frag_Aryl Aryl Cation [M-OCH3-CO]+ m/z 252 Frag_Acylium->Frag_Aryl -CO (28 Da) Frag_Deiodo De-iodinated Cation m/z 125 (Loss of I•) Frag_Aryl->Frag_Deiodo -I• (127 Da) Frag_Direct_Deiodo->Frag_Deiodo -OCH3 & -CO key Blue: Parent | Red: Primary Fragment | Yellow: Secondary | Green: Terminal

Caption: Predicted fragmentation pathway for Methyl 4-amino-2-chloro-5-iodobenzoate showing parallel loss of Methoxy and Iodine groups.

Comparative Analysis: Target vs. Analogs

To validate the compound, one must rule out isomers and impurities. The table below contrasts the target with its most common isomer and a synthesis precursor.

FeatureTarget: Methyl 4-amino-2-chloro-5-iodobenzoateIsomer: Methyl 2-amino-4-chloro-5-iodobenzoatePrecursor: Methyl 4-amino-2-chlorobenzoate
Structure Amino is para to Ester; Chloro is ortho.Amino is ortho to Ester (Anthranilate).No Iodine present.
Parent Ion m/z 311m/z 311m/z 185
Key Mechanism

-Cleavage:
Dominant loss of

(31 Da).
Ortho Effect: Dominant loss of Methanol (

, 32 Da) via H-transfer from amine.
Standard ester cleavage.
Base Peak Likely m/z 280 [M-31]⁺Likely m/z 279 [M-32]⁺m/z 154 [M-31]⁺
Iodine Loss Present (m/z 311

184)
Present (m/z 311

184)
Absent (No loss of 127 Da).
Critical Differentiator: The Ortho Effect

The most robust way to distinguish the target (4-amino) from the 2-amino isomer is the "Ortho Effect" .

  • 2-Amino Isomer: The amine proton is spatially close to the ester methoxy group. In MS, this facilitates the transfer of a hydrogen atom, leading to the loss of neutral methanol (32 Da) rather than the methoxy radical.

  • 4-Amino Target: The amine is too far for this transfer. Therefore, you observe the loss of the methoxy radical (31 Da) .

  • Observation: If your spectrum shows a dominant peak at m/z 279 (M-32) , you likely have the wrong isomer (2-amino). If you see m/z 280 (M-31) , you have the correct target.

References

  • Cobimetinib Synthesis: Process for the production of cobimetinib. World Intellectual Property Organization, WO2019086469A1. (Describes the use of the 4-amino-2-chloro-5-iodo intermediate).

  • Halogen Patterns in MS: Smith, R. M. Understanding Mass Spectra: A Basic Approach, 2nd Ed. Wiley, 2004.
  • Ortho Effects in Benzoates: McLafferty, F. W., Tureček, F. Interpretation of Mass Spectra, 4th Ed. University Science Books, 1993.
  • Compound Data: PubChem Compound Summary for Methyl 4-amino-2-chloro-5-iodobenzoate (CAS 256935-85-0).

Sources

A Comparative Guide to the Synthetic Validation of 3-Amino-5-halo-2-iodobenzoates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the strategic synthesis of complex molecular scaffolds is paramount. Among these, 1,2,3,5-tetrasubstituted benzene derivatives are crucial building blocks for a multitude of biologically active molecules. Specifically, 3-amino-5-halo-2-iodobenzoates serve as highly versatile intermediates, notably in the synthesis of advanced pharmaceutical ingredients like the PARP inhibitor Rucaparib.[1] The precise arrangement of four different substituents on the aromatic ring presents significant synthetic challenges, primarily concerning regioselectivity and functional group compatibility.

This guide provides an in-depth validation and comparison of synthetic routes to 3-amino-5-halo-2-iodobenzoates. Moving beyond a simple recitation of steps, we will dissect the underlying chemical logic, compare performance based on experimental data, and provide detailed, field-tested protocols. The objective is to equip researchers, chemists, and drug development professionals with a robust framework for selecting and executing the most efficient and scalable synthetic strategy.

Strategic Analysis of Synthetic Pathways

The primary challenge in synthesizing these target molecules lies in installing four distinct functional groups—amino, halogen, iodine, and a benzoate ester—at specific positions. A retrosynthetic analysis reveals that the most logical approach involves the sequential functionalization of a pre-existing, commercially available benzene derivative. The key is to orchestrate the sequence of reactions to leverage the directing effects of the existing substituents and to ensure the stability of functional groups throughout the synthesis.

A recently developed and highly practical approach begins with commercially available 2-aminobenzoates that already possess the desired halogen at the C5 position.[1] This strategy is advantageous as it simplifies the initial steps and focuses the core synthetic challenge on the regioselective introduction of the C3-amino and C2-iodo groups.

G Target 3-Amino-5-halo-2-iodobenzoate Intermediate1 5-Halo-2-iodo-3-nitrobenzoate Target->Intermediate1 C3-Nitro Group Reduction Intermediate2 2-Amino-5-halo-3-nitrobenzoate Intermediate1->Intermediate2 C2-Amine Diazotization & Iodination (Sandmeyer) StartingMaterial 2-Amino-5-halobenzoate (Commercially Available) Intermediate2->StartingMaterial C3-Nitration

Caption: Retrosynthetic analysis of the recommended pathway.

Comparative Evaluation of Synthetic Routes

We will compare the most viable synthetic strategy against other potential, albeit less efficient, alternatives.

Route 1: Sequential Functionalization of 2-Amino-5-halobenzoates (Recommended)

This modern route has proven to be robust, scalable, and high-yielding.[1] It involves a three-step sequence that strategically manipulates the electronic properties of the aromatic ring to achieve the desired substitution pattern.

The Three-Step Workflow:

  • Step 1: Electrophilic Nitration. The synthesis begins with the nitration of a 2-amino-5-halobenzoate. The existing amino group is a strong ortho-, para-director. Since the para-position (C5) is blocked by a halogen, the nitro group is selectively introduced at the ortho-position (C3). This step yields a 2-amino-5-halo-3-nitrobenzoate.[1]

  • Step 2: Sandmeyer Reaction. The C2-amino group is then converted into an iodo group. This is accomplished via a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for converting arylamines into aryl halides.[2][3][4] The amine is first treated with a nitrite source (e.g., sodium nitrite) in an acidic medium to form a diazonium salt. This intermediate is then displaced by an iodide nucleophile (e.g., from potassium iodide) to yield the 5-halo-2-iodo-3-nitrobenzoate.[1]

  • Step 3: Nitro Group Reduction. In the final step, the C3-nitro group is reduced to an amino group. This transformation is typically achieved with high efficiency using standard reducing agents, such as tin(II) chloride or catalytic hydrogenation, to furnish the final 3-amino-5-halo-2-iodobenzoate product.[1]

G cluster_0 Route 1: Recommended Synthetic Workflow Start 2-Amino-5-halobenzoate Nitration 2-Amino-5-halo-3-nitrobenzoate Start->Nitration Nitration (H₂SO₄, HNO₃) Iodination 5-Halo-2-iodo-3-nitrobenzoate Nitration->Iodination Diazotization & Iodination (NaNO₂, KI) Reduction 3-Amino-5-halo-2-iodobenzoate (Final Product) Iodination->Reduction Reduction (SnCl₂·2H₂O)

Caption: Workflow for the recommended three-step synthesis.

Route 2: Alternative Halogenation Strategies

One might consider alternative approaches, such as attempting a direct iodination of a 3-amino-5-halobenzoate precursor.

  • Direct Iodination: Methods for the direct iodination of aromatic rings exist, often employing molecular iodine in the presence of a strong oxidizing agent.[5][6] However, this approach suffers from significant drawbacks for this specific target molecule. The powerful activating effect of the C3-amino group and the directing influence of the other substituents would likely lead to a mixture of constitutional isomers and poly-iodinated products, resulting in low yields and creating difficult purification challenges.[7] The regiochemical control offered by the Sandmeyer reaction in Route 1 is far superior.

Quantitative Performance Comparison

The following table summarizes the experimental data for the recommended three-step synthesis (Route 1), demonstrating its efficiency and practicality across different halogen substituents.[1]

Starting MaterialProductStep 1 Yield (Nitration)Step 2 Yield (Iodination)Step 3 Yield (Reduction)Overall Yield
Methyl 2-amino-5-fluorobenzoateMethyl 3-amino-5-fluoro-2-iodobenzoate91%85%95%74%
Methyl 2-amino-5-chlorobenzoateMethyl 3-amino-5-chloro-2-iodobenzoate93%82%96%73%
Methyl 2-amino-5-bromobenzoateMethyl 3-amino-5-bromo-2-iodobenzoate95%80%97%74%

Data synthesized from reported experimental results.[1]

Detailed Experimental Protocols (Route 1)

The protocols described below are validated for a 50 mmol scale, underscoring their applicability for laboratory and scale-up purposes.[1]

Protocol 1: Synthesis of Methyl 2-amino-5-halo-3-nitrobenzoate (Nitration)
  • Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 100 mL) to 0 °C in an ice bath.

  • Addition of Starting Material: Slowly add the respective methyl 2-amino-5-halobenzoate (50.0 mmol) to the cooled sulfuric acid while maintaining the temperature below 5 °C. Stir until fully dissolved.

  • Nitration: Prepare a nitrating mixture by slowly adding fuming nitric acid (HNO₃, 2.6 mL, 60.0 mmol) to concentrated sulfuric acid (20 mL) at 0 °C. Add this mixture dropwise to the solution from step 2 over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for an additional 2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (500 g). A yellow precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and dry the product under vacuum. The resulting methyl 2-amino-5-halo-3-nitrobenzoate is typically of sufficient purity for the next step.

Protocol 2: Synthesis of Methyl 5-halo-2-iodo-3-nitrobenzoate (Sandmeyer Reaction)

G cluster_workflow Sandmeyer Reaction Laboratory Workflow Diazotization 1. Dissolve Amine in Acid 2. Cool to 0°C 3. Add NaNO₂(aq) dropwise Dediazoniation 1. Prepare KI(aq) solution 2. Add Diazonium Salt slowly 3. Warm to RT, then heat Diazotization->Dediazoniation Transfer of intermediate Workup 1. Quench with Na₂S₂O₃ 2. Extract with Ethyl Acetate 3. Purify via Chromatography Dediazoniation->Workup Crude product

Caption: Step-by-step laboratory workflow for the Sandmeyer reaction.

  • Setup: Suspend methyl 2-amino-5-halo-3-nitrobenzoate (40.0 mmol) in a mixture of acetic acid (80 mL) and concentrated sulfuric acid (8.0 mL) in a flask. Cool the suspension to 0 °C.

  • Diazotization: Dissolve sodium nitrite (NaNO₂, 3.04 g, 44.0 mmol) in water (10 mL). Add this solution dropwise to the suspension from step 1, maintaining the temperature between 0-5 °C. Stir for 30 minutes at this temperature to form the diazonium salt.

  • Iodination: In a separate flask, dissolve potassium iodide (KI, 13.3 g, 80.0 mmol) in water (40 mL). Slowly add the diazonium salt solution to the KI solution at room temperature.

  • Reaction: Heat the mixture to 60 °C and stir for 2 hours. The solution will turn dark brown.

  • Work-up: Cool the reaction to room temperature and pour it into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure methyl 5-halo-2-iodo-3-nitrobenzoate.

Protocol 3: Synthesis of Methyl 3-amino-5-halo-2-iodobenzoate (Reduction)
  • Setup: Dissolve methyl 5-halo-2-iodo-3-nitrobenzoate (30.0 mmol) in ethanol (150 mL) in a round-bottom flask.

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 33.8 g, 150.0 mmol) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and stir for 3 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction & Purification: Extract the resulting mixture with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to yield the final, highly pure 3-amino-5-halo-2-iodobenzoate.

Conclusion and Expert Recommendation

The synthesis of 3-amino-5-halo-2-iodobenzoates is most effectively and reliably achieved through a three-step sequence starting from commercially available 2-amino-5-halobenzoates. This pathway, involving nitration, a Sandmeyer reaction, and subsequent nitro group reduction, demonstrates high yields, excellent regiochemical control, and proven scalability. Alternative methods like direct iodination are not recommended due to a predictable lack of selectivity and the resulting difficulties in purification. For researchers in pharmaceutical development, the validated three-step route represents the current state-of-the-art, providing a dependable and efficient supply of these critical chemical building blocks.

References

  • Lee, J. H., Lee, J. I., Kim, S. Y., & Cheon, C. H. (2018). Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Asian Journal of Organic Chemistry, 7(9), 1838-1843. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Klügl, P., & Kropf, H. (1979). New Synthesis of Amino Acids from Halogenated Carboxylic Esters. Angewandte Chemie International Edition in English, 18(6), 471-472. [Link]

  • Wang, L., He, W., & Yu, Z. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 433-445. [Link]

  • Hassan, Z., & Modarai, F. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17(11), 2859-2882. [Link]

  • U.S. Patent No. 3,991,105. (1976). Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid.
  • U.S. Patent No. 7,378,546. (2008). Method for producing 2-amino-5-iodobenzoic acid.
  • U.S. Patent Application No. 13/260,945. (2012).
  • Ghaffari, S., & Sajadikhah, S. S. (2018). Ortho-iodination of aromatic carboxylic acids in aqueous media. Research on Chemical Intermediates, 44(7), 4363-4371. [Link]

  • Skulski, L., & Lulinski, P. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(3), 394-401. [Link]

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Beyond the Benzene Ring: A Comparative Guide to Alternative Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Performance of Alternative Building Blocks in Drug Discovery Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The "escape from flatland" is no longer a theoretical concept—it is a mandate for modern medicinal chemistry. Traditional drug discovery relied heavily on sp²-rich aromatic scaffolds (e.g., phenyl, pyridine), often resulting in compounds with poor solubility and high attrition rates due to "molecular obesity." This guide objectively assesses the performance of alternative building blocks —specifically saturated bioisosteres like Bicyclo[1.1.1]pentane (BCP) , Oxetanes , and Cubanes —against their traditional counterparts. We provide experimental data, validation protocols, and decision frameworks to empower researchers to integrate these 3D-rich motifs effectively.

Part 1: The Landscape of Alternative Building Blocks

The shift from planar aromatics to sp³-rich scaffolds is driven by the need to improve physicochemical properties without sacrificing potency. Below is a technical comparison of the primary alternative building blocks against traditional standards.

Table 1: Comparative Performance Matrix (Traditional vs. Alternative)
FeatureTraditional Block (e.g., Phenyl, gem-dimethyl)Alternative Block (e.g., BCP, Oxetane)Performance Impact
Geometry Planar (2D)3D / Spheroid↑ Solubility: Disruption of crystal lattice packing energy.
Hybridization sp²-richsp³-rich↑ Selectivity: Greater vector complexity for specific binding.
Lipophilicity High LogP (Lipophilic)Lower LogP (Polar)↓ Metabolic Clearance: Reduced nonspecific binding and CYP metabolism.
Metabolic Liability High (Aromatic hydroxylation, benzylic oxidation)Low (Steric bulk, blocked soft spots)↑ Half-life: BCP and Oxetanes often block metabolic sites.
Solubility Low (π-π stacking promotes aggregation)High↑ Bioavailability: Improved dissolution rates.
Part 2: Critical Performance Metrics & Case Data
1. The Bicyclo[1.1.1]pentane (BCP) Effect

BCP is the premier bioisostere for the phenyl ring and the tert-butyl group. It maintains the linear vector of a para-substituted benzene but significantly alters the physicochemical profile.

  • Case Study Data (Pfizer γ-secretase inhibitor):

    • Modification: Replacement of a fluorophenyl ring with a BCP moiety.

    • Solubility: Increased by 15-fold .

    • Permeability: Improved membrane permeability despite lower lipophilicity.[1][2]

    • Metabolic Stability: Significant reduction in intrinsic clearance (Cl_int).

2. Oxetanes as Metabolic Shields

Oxetanes are commonly used to replace gem-dimethyl groups or carbonyls.[3][4][5][6][7] Their high polarity and small volume allow them to modulate LogP and block metabolic "soft spots."

  • Experimental Insight:

    • Replacing a gem-dimethyl group with an oxetane typically lowers LogP by ~1.0 unit .

    • Mechanism: The oxygen lone pair reduces lipophilicity, while the strained ring prevents CYP450 oxidation at adjacent carbons.

Part 3: Experimental Assessment Protocols

To validate a new building block, one must move beyond simple synthesis and rigorously test its "tractability" and "profile."

Protocol A: High-Throughput Synthetic Tractability (The "Fail-Fast" System)

Objective: Determine if a novel building block (e.g., a BCP-amine) is compatible with library-scale parallel synthesis.

  • Design a Test Set: Select 10–15 diverse electrophiles (acid chlorides, isocyanates, SNAr partners) representing standard library reactions.

  • Micro-Scale Reaction: Perform reactions on a 10 µmol scale in 96-well plates using standard conditions (e.g., Amide coupling: HATU/DIPEA in DMF).

  • LC-MS Triage:

    • Pass: >85% conversion to product.

    • Warning: 50–85% conversion (requires optimization).

    • Fail: <50% conversion or decomposition (instability of the strained ring).

  • Stability Stress Test: Expose the building block to TFA (acidic deprotection conditions) and Piperidine (basic deprotection) for 24 hours. Analyze by NMR for ring opening (common in strained cycles like bicyclobutanes).

Protocol B: Comparative Physicochemical Profiling

Objective: Quantify the "Bioisosteric Advantage" of replacing a phenyl ring with a BCP or Cubane.

  • Synthesis of Matched Molecular Pairs (MMP): Synthesize the parent aromatic compound and its saturated analogue.

  • Kinetic Solubility Assay:

    • Prepare 10 mM DMSO stocks of both compounds.

    • Spike into PBS (pH 7.4) to a final concentration of 200 µM.

    • Incubate for 24 hours; filter; analyze filtrate by HPLC-UV.

    • Metric: Calculate the ratio of Sol(Alternative) / Sol(Traditional).

  • Chromatographic LogD (ChromLogD):

    • Use immobilized artificial membrane (IAM) chromatography.

    • Elute compounds with an acetonitrile gradient.

    • Causality: Retention time correlates directly with phospholipid bilayer affinity, providing a more biologically relevant lipophilicity measure than Octanol-Water partitioning.

Part 4: Visualizing the Decision Process

The following diagrams illustrate the logic flow for selecting and validating these blocks.

Diagram 1: The Bioisosteric Assessment Workflow

A logic gate for deciding when to employ alternative blocks based on lead compound deficiencies.

Bioisostere_Workflow Start Lead Compound Analysis Check_Prop Identify Liability Start->Check_Prop Solubility Poor Solubility? Check_Prop->Solubility Metabolism High Clearance? Check_Prop->Metabolism Sol_Sol Apply sp3-rich Scaffolds (BCP, Cubane) Solubility->Sol_Sol Yes (Escape Flatland) Met_Sol Apply Metabolic Blockers (Oxetane, Spirocycles) Metabolism->Met_Sol Yes (Block Soft Spot) Vector Vector Alignment Needed? Synth_Val Protocol A: Synthetic Tractability Sol_Sol->Synth_Val Met_Sol->Synth_Val Phys_Val Protocol B: Physicochemical Profiling Synth_Val->Phys_Val Pass Decision Go / No-Go Decision Phys_Val->Decision

Caption: Workflow for diagnosing lead liabilities and selecting the appropriate alternative building block validation path.

Diagram 2: Structural & Functional Comparison

Visualizing the geometric and electronic shift from Phenyl to BCP.

Structure_Comparison Phenyl Phenyl Ring Geometry: Planar (2D) Hybridization: sp2 LogP: High Arrow Bioisosteric Replacement Phenyl->Arrow BCP Bicyclo[1.1.1]pentane Geometry: Linear/3D Hybridization: sp3 LogP: Reduced Arrow->BCP Solubility Solubility: Increased (No π-stacking) BCP->Solubility Metabolism Metabolism: Decreased (No arom. hydroxylation) BCP->Metabolism

Caption: Comparative impact of replacing a Phenyl ring with BCP on geometry and physicochemical properties.

Part 5: Strategic Decision Framework

When to Switch? Do not use alternative building blocks indiscriminately. They often require more complex synthetic routes (e.g., strain-release chemistry for bicyclobutanes) and are more expensive.

Use Alternative Blocks When:

  • Solubility is Limiting: The lead compound is planar and insoluble (<10 µM).

  • Metabolic Hotspots: The phenyl ring is the primary site of Phase I metabolism.

  • IP Space: You need to break out of crowded patent space dominated by aromatic analogues.

Stick to Traditional Blocks When:

  • π-π Interactions are Critical: The target protein requires a specific aromatic stacking interaction (e.g., Phe/Trp residues in the binding pocket).

  • Cost/Scale: The project is in early screening and requires cheap, diverse libraries.

References
  • Saturated Bioisosteres of Benzene: Unique Building Blocks for Drug Discovery. ACS Medicinal Chemistry Letters. [Link]

  • Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters. [Link]

  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Building Block-Based Binding Predictions for DNA-Encoded Libraries. Journal of Chemical Information and Modeling. [Link]

  • Synthesis of sp3-rich heterocyclic frameworks by a divergent synthesis strategy. RSC Advances. [Link]

Sources

Advanced & Novel Applications

Application Notes & Protocols: Leveraging Methyl 4-amino-2-chloro-5-iodobenzoate in Modern Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 4-amino-2-chloro-5-iodobenzoate is a trifunctional aromatic building block of significant value in medicinal chemistry and materials science. Its unique substitution pattern—featuring an amino group, a methyl ester, and two distinct halogen atoms (chlorine and iodine) with orthogonal reactivity—offers a strategic platform for the sequential and site-selective introduction of diverse functionalities. This guide provides an in-depth exploration of novel synthetic methodologies centered on this versatile reagent, with a focus on palladium-catalyzed cross-coupling reactions and their application in the synthesis of complex heterocyclic scaffolds, particularly those relevant to kinase inhibitor development. The protocols herein are designed to be robust and reproducible, providing researchers with the technical insights necessary to harness the full synthetic potential of this compound.

The Principle of Chemoselective Functionalization

The synthetic utility of Methyl 4-amino-2-chloro-5-iodobenzoate is rooted in the differential reactivity of its two halogen substituents in transition-metal-catalyzed reactions. The carbon-iodine (C-I) bond is significantly weaker (bond dissociation energy ~228 kJ/mol) than the carbon-chlorine (C-Cl) bond (~340 kJ/mol). This disparity allows for the highly selective oxidative addition of a palladium(0) catalyst to the C-I bond under relatively mild conditions, leaving the C-Cl bond intact for subsequent transformations. This chemoselectivity is the cornerstone of its application as a versatile building block for constructing complex, multi-substituted aromatic systems.

cluster_molecule Methyl 4-amino-2-chloro-5-iodobenzoate cluster_reactivity Site-Selective Reactivity Profile mol Structure Iodine C-I Bond (Position 5) Chlorine C-Cl Bond (Position 2) High Reactivity:\nSuzuki, Sonogashira,\nBuchwald-Hartwig,\nHeck Coupling High Reactivity: Suzuki, Sonogashira, Buchwald-Hartwig, Heck Coupling Iodine->High Reactivity:\nSuzuki, Sonogashira,\nBuchwald-Hartwig,\nHeck Coupling Amino C-N Bond (Position 4) Lower Reactivity:\nRequires forcing conditions\nor specialized catalysts Lower Reactivity: Requires forcing conditions or specialized catalysts Chlorine->Lower Reactivity:\nRequires forcing conditions\nor specialized catalysts Ester Ester (Position 1) Nucleophilic Site:\nAcylation, Alkylation,\nDiazotization Nucleophilic Site: Acylation, Alkylation, Diazotization Amino->Nucleophilic Site:\nAcylation, Alkylation,\nDiazotization Electrophilic Site:\nHydrolysis, Amidation,\nReduction Electrophilic Site: Hydrolysis, Amidation, Reduction Ester->Electrophilic Site:\nHydrolysis, Amidation,\nReduction

Caption: Reactivity map of Methyl 4-amino-2-chloro-5-iodobenzoate.

Application Note I: Site-Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forging carbon-carbon bonds.[1] Its application to Methyl 4-amino-2-chloro-5-iodobenzoate allows for the selective introduction of an aryl or vinyl substituent at the C5 position, yielding 4-amino-2-chloro-5-arylbenzoate derivatives. These products are valuable intermediates in the synthesis of various biologically active molecules, including kinase inhibitors.[1][2]

Causality of Protocol Choices:

  • Catalyst: Palladium complexes with bulky, electron-rich phosphine ligands (e.g., Pd(PPh₃)₄ or those generated in situ from Pd(OAc)₂ and SPhos/XPhos) are chosen to facilitate the oxidative addition step at the sterically accessible and electronically favorable C-I bond.

  • Base: A mild inorganic base like K₂CO₃ or K₃PO₄ is used. It is crucial for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[3]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is optimal. The organic solvent solubilizes the starting material and catalyst, while water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Optimized Suzuki-Miyaura Coupling Conditions
EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2.5)Dioxane/H₂O (4:1)901292
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3.0)Toluene/H₂O (5:1)100895
3PdCl₂(dppf) (3)-Cs₂CO₃ (2.0)DME/H₂O (4:1)851688
Detailed Laboratory Protocol: Suzuki-Miyaura Coupling

Materials:

  • Methyl 4-amino-2-chloro-5-iodobenzoate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Methyl 4-amino-2-chloro-5-iodobenzoate (e.g., 311.5 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (345.5 mg, 2.5 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. Stir the suspension for 5 minutes.

  • Catalyst Addition: Under a positive flow of nitrogen, quickly add Pd(PPh₃)₄ (34.6 mg, 0.03 mmol). The mixture will typically turn a darker color.

  • Reaction: Attach a condenser and heat the reaction mixture to 90 °C in an oil bath. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-16 hours.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

Application Note II: Sonogashira Coupling for Alkyne Installation

The Sonogashira coupling provides a powerful method for installing terminal alkynes onto the aromatic core, again with high selectivity for the C-I bond.[4] The resulting 5-alkynyl derivatives are exceptionally useful precursors for constructing heterocyclic systems via intramolecular cyclization reactions.

Causality of Protocol Choices:

  • Dual Catalysis: The reaction employs a palladium catalyst (e.g., PdCl₂(PPh₃)₂) to perform the oxidative addition and reductive elimination steps, and a copper(I) co-catalyst (e.g., CuI) to facilitate the transmetalation with the alkyne.[4]

  • Base: A bulky amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves as both the base to deprotonate the terminal alkyne, forming the reactive copper acetylide, and as a solvent. It also acts as a scavenger for the HI generated during the reaction.

  • Solvent: Anhydrous, deoxygenated solvents like THF or DMF are used to ensure the stability and activity of the catalytic species.

Detailed Laboratory Protocol: Sonogashira Coupling

Materials:

  • Methyl 4-amino-2-chloro-5-iodobenzoate (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)

  • Copper(I) Iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Schlenk flask, magnetic stirrer, nitrogen/argon inlet

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an argon atmosphere, add Methyl 4-amino-2-chloro-5-iodobenzoate (311.5 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Solvent and Reagent Addition: Add anhydrous THF (10 mL) and Et₃N (5 mL). Stir to dissolve. Add the terminal alkyne (1.5 mmol) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often exothermic and can typically be completed within 2-6 hours. Monitor by TLC for the disappearance of the starting material.

  • Work-up: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (40 mL) and wash with saturated aqueous NH₄Cl solution (2 x 20 mL) to remove copper salts, followed by brine (20 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the desired 5-alkynyl derivative.

Case Study: A Synthetic Workflow Towards a Kinase Inhibitor Scaffold

The strategic functionalization of Methyl 4-amino-2-chloro-5-iodobenzoate is particularly relevant in the synthesis of kinase inhibitors, many of which feature a substituted heterocyclic core.[5][6] The following workflow illustrates how the previously described methodologies can be combined to construct a complex molecular architecture.

start Methyl 4-amino-2-chloro-5-iodobenzoate step1_reagents Step 1: Suzuki Coupling (Arylboronic Acid, Pd(PPh₃)₄, K₂CO₃) start->step1_reagents intermediate1 Intermediate A: Methyl 4-amino-5-aryl-2-chlorobenzoate step1_reagents->intermediate1 C-C Bond Formation step2_reagents Step 2: Buchwald-Hartwig Amination (Amine, Pd₂(dba)₃, Xantphos, NaOtBu) intermediate1->step2_reagents Forced Conditions product Final Product: Di-aryl Amine Kinase Inhibitor Core Scaffold step2_reagents->product C-N Bond Formation

Sources

development of new scaffolds for drug discovery from iodinated benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Development of Novel Scaffolds from Iodinated Benzoates

Executive Summary

Iodinated benzoates represent a unique "Janus" class of starting materials in modern drug discovery. They serve two distinct, high-value functions: (1) as reactive precursors for the rapid assembly of privileged heterocycles (e.g., isocoumarins, isoquinolinones) via transition-metal catalysis, and (2) as terminal scaffolds for Fragment-Based Drug Discovery (FBDD), where the iodine atom functions not as a leaving group, but as a critical binding element via halogen bonding (


-hole interactions).

This guide provides a comprehensive technical workflow for leveraging iodinated benzoates. It details the theoretical grounding of iodine's reactivity, provides a validated protocol for scaffold morphing (benzoate-to-isocoumarin), and outlines quality control metrics for library validation.

Part 1: The Chemical Space & Theoretical Grounding

The Iodine Advantage: Kinetics and Binding

To design effective scaffolds, one must understand why iodinated benzoates are superior to their brominated or chlorinated analogs.

  • Oxidative Addition Kinetics: In Palladium-catalyzed cross-couplings, the rate-limiting step is often oxidative addition. The C–I bond is significantly weaker (approx. 65 kcal/mol) than C–Br (81 kcal/mol) or C–Cl (96 kcal/mol). This allows couplings to proceed under milder conditions (lower temperature, lower catalyst loading), preserving sensitive functional groups on the scaffold.

  • The

    
    -Hole (Halogen Bonding):  When the iodine is retained in the final drug candidate, it offers a specific directional interaction. The electron density on the iodine atom is anisotropic; while the equatorial belt is electron-rich, the region along the C–I bond axis (the 
    
    
    
    -hole) is electron-deficient. This allows the iodine to act as a Lewis acid, forming strong, directional bonds (160°–180°) with backbone carbonyls in protein targets (e.g., kinases, p53 mutants).

Table 1: Comparative Metrics of Halobenzoates in Drug Discovery

FeatureIodobenzoateBromobenzoateChlorobenzoateImpact on Protocol
Bond Dissociation Energy ~65 kcal/mol~81 kcal/mol~96 kcal/molIodine allows room-temp coupling.
Oxidative Addition Rate Fast (

)
ModerateSlowIodine requires fewer ligands.
Halogen Bond Strength High (Strong

-hole)
ModerateLow/NegligibleIodine is preferred for FBDD.
Polarizability HighMediumLowIodine enhances hydrophobic contacts.

Part 2: Strategic Workflows (Visualized)

The following diagram illustrates the divergent pathways for utilizing iodinated benzoates: Pathway A (Scaffold Morphing) and Pathway B (Direct Binding).

Iodobenzoate_Workflow cluster_pathA Pathway A: Scaffold Morphing (Reactive Handle) cluster_pathB Pathway B: Fragment Based Design (Binding Element) Start Iodinated Benzoate (Precursor) Cat Pd(0) / Cu(I) Catalysis Start->Cat + Alkyne Screen Fragment Screening (X-ray/SPR) Start->Screen Target: Kinase/Protease Inter Alkyne Insertion (Sonogashira) Cat->Inter Cyclic Intramolecular Cyclization Inter->Cyclic 6-endo-dig ProdA Isocoumarin Scaffold Cyclic->ProdA Opt Linker Optimization Screen->Opt ProdB High-Affinity Iodo-Ligand Opt->ProdB Retain Iodine

Figure 1: Divergent workflows for iodinated benzoates. Pathway A utilizes the iodine as a leaving group for heterocycle construction. Pathway B exploits the iodine as a pharmacophore.

Part 3: Validated Protocol – Synthesis of Isocoumarin Scaffolds

This protocol describes the "Scaffold Morphing" approach (Pathway A). It transforms 2-iodobenzoic acid derivatives into isocoumarins, a privileged scaffold found in serine protease inhibitors and immunomodulators. This is a cascade reaction: a Sonogashira coupling followed immediately by an intramolecular nucleophilic attack.

Reagents & Materials
  • Substrate: 2-Iodobenzoic acid derivative (1.0 equiv).

  • Coupling Partner: Terminal Alkyne (1.2 equiv).

  • Catalyst: PdCl₂(PPh₃)₂ (3 mol%) or Pd/C (for heterogeneous recycling).

  • Co-Catalyst: CuI (2 mol%).

  • Base: Triethylamine (Et₃N) (3.0 equiv).

  • Solvent: DMF (anhydrous) or Ethanol (Green alternative).

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a reaction vial equipped with a magnetic stir bar.

    • Purge with Argon or Nitrogen for 5 minutes. Rationale: Pd(0) species generated in situ are oxygen-sensitive. Oxidation leads to homocoupling of the alkyne (Glaser coupling) rather than the desired cross-coupling.

  • Reagent Addition:

    • Add 2-iodobenzoic acid (1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (4 mg, 0.02 mmol) to the vial.

    • Seal the vial and purge again with Argon.

    • Inject degassed DMF (5 mL) and Et₃N (0.42 mL, 3.0 mmol) via syringe.

    • Add the terminal alkyne (1.2 mmol) dropwise.

  • Reaction & Monitoring:

    • Heat the mixture to 80°C . Stir vigorously.

    • Timepoint: Check TLC at 2 hours. The high reactivity of the C–I bond usually drives full conversion within 2–4 hours.

    • Observation: The reaction mixture will darken (formation of Pd-black is common if heating is prolonged, but the active catalyst is the soluble species).

  • Workup & Cyclization Verification:

    • Cool to room temperature.[1] Dilute with EtOAc (20 mL).

    • Wash with 1N HCl (to remove Et₃N and copper salts) followed by Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

    • Crucial Check: The cyclization (lactone formation) usually happens spontaneously under these conditions. If the intermediate (2-alkynylbenzoic acid) is isolated, stir in DCM with a catalytic amount of AgOTf or simple I₂ to force cyclization.

  • Purification:

    • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Mechanism of Action (The "Why")

The following diagram details the specific cascade mechanism for this protocol.

Mechanism Step1 Oxidative Addition (Pd inserts into C-I) Step2 Transmetallation (Cu-Alkyne transfers to Pd) Step1->Step2 + Cu-Acetylide Step3 Reductive Elimination (C-C bond forms) Step2->Step3 Step4 5-exo-dig / 6-endo-dig Cyclization Step3->Step4 Spontaneous Lactonization Product Isocoumarin Step4->Product Substrate 2-Iodobenzoate Substrate->Step1

Figure 2: Mechanistic cascade. The iodine atom facilitates the initial oxidative addition (Step 1), while the ortho-carboxylate acts as the nucleophile in Step 4.

Part 4: Quality Control & Validation

To ensure the integrity of the generated scaffold library, the following QC parameters must be met:

  • NMR Validation (¹H NMR in CDCl₃):

    • Loss of Signal: The broad singlet of the carboxylic acid (-COOH, ~11-13 ppm) must disappear.

    • Diagnostic Shift: If the cyclization forms an isocoumarin, look for the vinyl proton at position 4. It typically appears as a singlet around 6.4 – 6.9 ppm .

  • Purity Threshold:

    • For biological screening, >95% purity (HPLC, 254 nm) is required to rule out false positives from copper or palladium residues, which can be cytotoxic.

  • Scavenging:

    • Use thiourea-functionalized silica or commercial metal scavengers (e.g., SiliaMetS®) during the final purification to reduce Pd levels to <10 ppm.

References

  • Subramanian, V., et al. (2005).[2][3] "Synthesis of isocoumarins via Pd/C-mediated reactions of o-iodobenzoic acid with terminal alkynes." The Journal of Organic Chemistry.

  • Wilcken, R., et al. (2013).[4] "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry.

  • Nobel Prize Committee. (2010). "Palladium-Catalyzed Cross Couplings in Organic Synthesis." NobelPrize.org.

  • LASSBIO. (2016). "Privileged Scaffolds in Medicinal Chemistry." Royal Society of Chemistry. [5]

  • Vertex Pharmaceuticals/NIH. (2020). "Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions." PubMed Central.

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Application Note: Orthogonal Functionalization of Methyl 4-amino-2-chloro-5-iodobenzoate for PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the functionalization of Methyl 4-amino-2-chloro-5-iodobenzoate (CAS: 154504-73-3), a critical "privileged scaffold" in the synthesis of Type I and Type II kinase inhibitors (e.g., BRAF, FGFR, and PRMT5 inhibitors).

In the context of PROTAC (Proteolysis Targeting Chimera) development, this scaffold offers a unique orthogonal reactivity profile —allowing researchers to sequentially build a high-affinity "Warhead" (Protein of Interest binder) and site-specifically attach a Linker-E3 Ligase conjugate.

Strategic Overview & Chemoselectivity

The utility of Methyl 4-amino-2-chloro-5-iodobenzoate lies in the distinct reactivity of its four functional groups. Successful PROTAC synthesis requires a strict order of operations to avoid "scrambling" the molecule or deactivating the catalytic handles.

Reactivity Hierarchy (Most to Least Reactive)
  • Iodine (C-5): The primary handle for carbon-carbon bond formation. It is highly reactive in Pd-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) and allows for the attachment of the "Hinge Binding" motif (e.g., 7-azaindole, pyrimidine).

  • Amine (C-4): A nucleophilic handle. It can be functionalized via reductive amination, sulfonylation, or Buchwald-Hartwig coupling. In many BRAF inhibitors (like Vemurafenib analogs), this position is often converted to a sulfonamide or remains as a hydrogen-bond donor.

  • Methyl Ester (C-1): An electrophilic handle. It serves as the primary "Exit Vector" for PROTAC linker attachment. Hydrolysis to the carboxylic acid followed by amide coupling is the standard route to attach PEG or alkyl linkers.

  • Chlorine (C-2): The "Silent Modulator." It is generally inert under the conditions used for I, NH2, and COOMe functionalization. Its role is steric (forcing the aryl rings out of planarity to fit the kinase pocket) and electronic (reducing metabolic liability). Do not attempt to displace this chloride early in the synthesis.

Visualization: Chemoselective Reaction Map

ReactionMap cluster_legend Functional Logic Scaffold Methyl 4-amino-2-chloro- 5-iodobenzoate (Starting Material) Warhead Core Warhead (Suzuki Product) Scaffold->Warhead Step 1: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Selectivity: I >>> Cl Acid Carboxylic Acid (Hydrolysis) Warhead->Acid Step 2: LiOH Hydrolysis (Saponification of Ester) PROTAC_Precursor PROTAC Precursor (Linker Attached) Acid->PROTAC_Precursor Step 3: Amide Coupling (HATU, H2N-Linker-Boc) Text1 C-5 Iodine: Builds the Kinase Binder Text2 C-1 Ester: Attaches the PROTAC Linker

Figure 1: Chemoselective workflow. The Iodine (C-5) is coupled first to establish the core pharmacophore. The Ester (C-1) is functionalized last to attach the linker, ensuring the "Exit Vector" is correctly oriented towards the solvent.

Detailed Experimental Protocols

Protocol A: Construction of the Warhead Core (Suzuki Coupling)

Objective: To replace the C-5 Iodine with an aryl or heteroaryl group (e.g., 7-azaindole for BRAF inhibitors) without affecting the ester or chloride.

Reagents:

  • Methyl 4-amino-2-chloro-5-iodobenzoate (1.0 equiv)

  • Heteroaryl Boronic Acid/Pinacol Ester (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) - Chosen for robustness with aryl iodides.

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (for sterically hindered substrates).

  • Solvent: 1,4-Dioxane/Water (4:1 v/v).

Procedure:

  • Degassing: Charge a reaction vial with the benzoate scaffold, boronic acid, and base. Suspend in 1,4-Dioxane/Water. Sparge with Argon for 10 minutes (Critical to prevent homocoupling).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ quickly under Argon flow. Cap the vial immediately.

  • Reaction: Heat to 85°C for 4–6 hours.

    • Note: Monitor by LCMS. The Iodine is highly reactive; if the reaction is sluggish, check oxygen levels. Do not exceed 100°C to avoid hydrolysis of the methyl ester.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The product will typically be more polar than the starting iodide.

Validation Criteria:

  • LCMS: Disappearance of starting material (M+H 312 for scaffold). Appearance of Product Mass.

  • 1H NMR: Loss of the distinct C-5 Iodine shift; appearance of new aromatic protons.

Protocol B: Linker Attachment via Ester Hydrolysis & Amidation

Objective: To convert the C-1 Methyl Ester into an amide-linked PROTAC linker. This is the "Exit Vector" modification.

Step B1: Controlled Hydrolysis
  • Dissolve the Suzuki product (from Protocol A) in THF/MeOH/Water (3:1:1) .

  • Add LiOH·H₂O (2.5 equiv) .

  • Stir at Room Temperature for 2–3 hours.

    • Caution: Avoid heating. The C-2 Chloride is electron-deficient and can be displaced by hydroxide at high temperatures (S_NAr), forming a phenol byproduct.

  • Acidification: Carefully acidify to pH 4–5 with 1N HCl. The carboxylic acid intermediate often precipitates. Filter and dry.

Step B2: Amide Coupling to Linker

Reagents:

  • Carboxylic Acid Intermediate (1.0 equiv)

  • Linker Amine (e.g., NH2-PEG3-NH-Boc) (1.2 equiv)

  • Coupling Agent: HATU (1.5 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Procedure:

  • Dissolve the Acid and DIPEA in DMF. Stir for 5 mins.

  • Add HATU. Stir for 5 mins (Activation).

  • Add the Linker Amine. Stir at RT for 1–2 hours.

  • Workup: Dilute with EtOAc, wash extensively with 5% LiCl (to remove DMF), saturated NaHCO₃, and brine.

  • Deprotection (Optional): If the linker has a Boc group, treat with TFA/DCM (1:4) to expose the amine for E3 ligase ligand coupling.

Protocol C: Alternative Functionalization (The Amine Handle)

Context: If the C-4 Amine is the desired exit vector (rare for this scaffold but possible), or needs to be converted to a sulfonamide (as in Vemurafenib).

Sulfonylation Protocol:

  • Dissolve Methyl 4-amino-2-chloro-5-iodobenzoate in Pyridine (or DCM + Pyridine).

  • Add Propylsulfonyl chloride (1.2 equiv) dropwise at 0°C.

  • Warm to RT and stir for 12 hours.

    • Note: The aniline at C-4 is deactivated by the ortho-chloro and meta-iodo groups. Heating (50°C) or using DMAP (0.1 equiv) may be required.

Data Summary & Troubleshooting

Reaction Screening Matrix (Optimization for C-5 Coupling)
ParameterStandard ConditionOptimization for Low YieldOptimization for Steric Bulk
Catalyst Pd(dppf)Cl₂ (5%)Pd(PPh₃)₄ (5-10%)Pd₂(dba)₃ + XPhos
Base K₂CO₃ (3 eq)Na₂CO₃ (2M aq)K₃PO₄ (3 eq)
Solvent Dioxane/H₂O (4:1)DME/H₂O (3:1)Toluene/H₂O (10:1)
Temp 85°C90°C100°C (Sealed Tube)
Common Pitfalls
  • De-iodination: If the reaction is run too hot with Pd/C or under reductive conditions, the Iodine can be replaced by Hydrogen. Solution: Use mild Pd(II) precatalysts and inert atmosphere.

  • S_NAr at C-2: The Chlorine is activated by the ortho-ester and para-iodine. Strong nucleophiles (methoxide, hydroxide) at high heat will displace it. Solution: Keep hydrolysis steps at RT.

  • Insolubility: The "Warhead" intermediates are often rigid and planar, leading to poor solubility. Solution: Use DMF/THF mixtures for the hydrolysis step.

References

  • Vemurafenib Discovery: Bollag, G. et al. "Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma." Nature2010 , 467, 596–599. Link

  • PROTAC Linker Design: Maple, H. J. et al. "Development of PROTACs: A Practical Guide." MedChemComm2019 . Link

  • Scaffold Functionalization: Zhang, Y. et al.[1] "Discovery and optimization of selective FGFR4 inhibitors via scaffold hopping." Bioorganic & Medicinal Chemistry Letters2017 , 27(11), 2420-2423.[1] Link

  • Buchwald-Hartwig Conditions: Surry, D. S. & Buchwald, S. L.[2][3] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science2011 , 2, 27-50. Link

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Novel Aminobenzoate-Based Anti-Inflammatory Agents: From Rational Design to Functional Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The aminobenzoate scaffold—specifically the anthranilic acid (2-aminobenzoic acid) core—has historically anchored the non-steroidal anti-inflammatory drug (NSAID) class known as fenamates (e.g., Mefenamic acid). While effective, first-generation derivatives often suffer from poor cyclooxygenase (COX) isozyme selectivity, leading to gastrointestinal (GI) toxicity via COX-1 inhibition.

Current drug development focuses on novel aminobenzoate derivatives (e.g., hydrazides, benzothiazole hybrids) designed to shift selectivity toward COX-2 or provide dual inhibition (COX/5-LOX). This guide outlines a validated workflow for developing these agents, moving from rational structural modification to rigorous in vitro and cellular validation.

The Development Logic
  • Scaffold Modification: Masking the free carboxylic acid (e.g., converting to esters/amides) to reduce direct mucosal irritation while enhancing COX-2 fit.

  • Enzymatic Filtering: High-throughput screening against purified COX-1/COX-2 to determine Selectivity Index (SI).

  • Cellular Confirmation: Using LPS-stimulated RAW 264.7 macrophages to verify the suppression of inflammatory mediators (NO, PGE2) in a complex biological system.

Experimental Workflow Overview

The following diagram illustrates the critical path for validating novel aminobenzoate derivatives.

G Design Rational Design (Scaffold: Anthranilic Acid) Synth Synthesis & Purification Design->Synth SAR Optimization EnzScreen Enzymatic Screen (COX-1 vs COX-2) Synth->EnzScreen IC50 Determination CellScreen Cellular Validation (RAW 264.7 / NO Assay) EnzScreen->CellScreen Selectivity Index > 10 CellScreen->Design Toxicity Feedback Lead Lead Candidate Selection CellScreen->Lead Functional Efficacy

Figure 1: Integrated workflow for the discovery of aminobenzoate-based anti-inflammatories. The process emphasizes an early "Selectivity Gate" at the enzymatic stage before proceeding to cellular models.

Protocol A: Differential COX-1/COX-2 Inhibition Assay

Objective: To quantify the inhibitory concentration (IC50) of novel derivatives against purified enzymes and calculate the Selectivity Index (SI = IC50_COX1 / IC50_COX2).

Mechanism: This assay utilizes the peroxidase activity of the COX heme cofactor. The reduction of PGG2 to PGH2 drives the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), producing a colorimetric signal at 590 nm.

Materials
  • Enzymes: Ovine COX-1 and Human Recombinant COX-2 (Purified).

  • Substrate: Arachidonic Acid (100 µM final).

  • Chromophore: TMPD (Colorimetric probe).[1]

  • Cofactor: Heme (Hematin).

  • Vehicle: DMSO (Final concentration < 2%).

Step-by-Step Methodology
  • Reagent Preparation:

    • Reconstitute lyophilized COX enzymes in Tris-HCl buffer (pH 8.0). Keep on ice.

    • Dissolve test compounds in 100% DMSO to make 10 mM stock solutions. Serial dilute to working concentrations (0.01 µM – 100 µM).

  • Inhibitor Incubation:

    • In a 96-well plate, add 150 µL Assay Buffer and 10 µL Heme .

    • Add 10 µL of Enzyme (COX-1 in Row A-D, COX-2 in Row E-H).

    • Add 10 µL of Test Compound (or DMSO vehicle control).

    • Critical Step: Incubate for 15 minutes at 25°C . This allows the aminobenzoate derivative to bind the active site (potentially the hydrophobic side pocket in COX-2) before substrate competition begins.

  • Reaction Initiation:

    • Add 20 µL of Arachidonic Acid/TMPD mixture to all wells.

    • Shake plate for 30 seconds.

  • Measurement:

    • Incubate for 5 minutes at 25°C.

    • Measure Absorbance at 590 nm using a microplate reader.

  • Data Analysis:

    • Calculate % Inhibition:

      
      
      
    • Plot log-concentration vs. % inhibition to determine IC50.

Protocol B: Cellular Anti-Inflammatory Validation (Griess Assay)

Objective: To verify that the lead compounds can penetrate cell membranes and inhibit the production of Nitric Oxide (NO), a key downstream inflammatory mediator, in Lipopolysaccharide (LPS)-stimulated macrophages.

Model System: RAW 264.7 Murine Macrophage Cell Line.[2][3]

Biological Pathway Context

Understanding the signaling pathway is crucial for interpreting results. Aminobenzoates may act by inhibiting COX-2 (reducing PGE2) or by interfering with upstream NF-κB signaling, which indirectly lowers iNOS expression and NO production.

Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB (Translocation) TLR4->NFkB iNOS_Gene iNOS Gene NFkB->iNOS_Gene COX2_Gene COX-2 Gene NFkB->COX2_Gene Nucleus Nucleus iNOS_Prot iNOS Enzyme iNOS_Gene->iNOS_Prot Translation NO Nitric Oxide (NO) (Measured via Griess) iNOS_Prot->NO Compound Aminobenzoate Derivative Compound->NFkB Potential Modulation Compound->iNOS_Prot Indirect Suppression

Figure 2: Inflammatory signaling cascade in RAW 264.7 cells. The assay measures NO accumulation as a proxy for the anti-inflammatory efficacy of the test compounds.

Step-by-Step Methodology
  • Cell Seeding:

    • Seed RAW 264.7 cells at 1 × 10⁵ cells/well in a 96-well plate using DMEM + 10% FBS.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Pre-Treatment (Prophylactic Model):

    • Remove spent media.

    • Add 180 µL of fresh media containing the Test Compound (1, 10, 50 µM).

    • Include Controls:

      • Negative Control: Media + DMSO only.

      • Positive Control:[4][5] Indomethacin or Celecoxib (10 µM).

    • Incubate for 1 hour .

  • Inflammatory Stimulation:

    • Add 20 µL of LPS (Lipopolysaccharide, E. coli serotype 055:B5) to achieve a final concentration of 1 µg/mL .

    • Incubate for 18–24 hours .[6]

  • Griess Reaction (NO Quantification):

    • Transfer 100 µL of supernatant to a fresh clear-bottom 96-well plate.

    • Add 100 µL of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

    • Incubate for 10 minutes at room temperature (protected from light). A pink/magenta color indicates NO presence.

    • Measure Absorbance at 540 nm .

  • Cytotoxicity Check (Mandatory):

    • On the original cell plate (cells remaining), perform an MTT or SRB assay to ensure that reduced NO is due to anti-inflammatory activity, not cell death.

Data Presentation & Analysis

When reporting results for novel aminobenzoates, data must be tabulated to highlight Selectivity and Potency .

Table 1: Representative Data for Novel Aminobenzoate Derivatives

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)*NO Inhibition (Raw 264.7) IC50
Mefenamic Acid (Ref)0.422.750.15 (COX-1 selective)15.2 µM
Celecoxib (Ref)15.00.045333 (COX-2 selective)0.8 µM
Novel Analog ABX-05 >50.00.12>4162.4 µM
Novel Analog ABX-09 25.50.083181.1 µM

*Selectivity Index (SI) = COX-1 IC50 / COX-2 IC50.[7] High SI indicates reduced gastric toxicity risk.

Interpretation:

  • ABX-05 demonstrates a superior safety profile (High SI) but slightly lower cellular potency than Celecoxib.

  • ABX-09 represents a balanced lead candidate with high potency and excellent selectivity.

References

  • Morsy, M. A., et al. (2022).[8][9] "Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents." Indian Journal of Pharmaceutical Education and Research.

  • Cayman Chemical. (2023). "COX Colorimetric Inhibitor Screening Assay Kit Protocol." Cayman Chemical Application Notes.

  • Lee, J. H., et al. (2012). "Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages." Molecules.

  • Zarghi, A., & Arfaei, S. (2011). "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research.

  • Sigma-Aldrich. (2024). "COX Activity Assay Kit (Fluorometric) Technical Bulletin." Sigma-Aldrich Protocols.

Sources

investigation of new cross-coupling reactions beyond Suzuki-Miyaura

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Beyond Suzuki-Miyaura – Next-Generation Cross-Coupling Protocols for Drug Discovery

Executive Summary: Escaping "Flatland"

For decades, the Suzuki-Miyaura reaction has been the workhorse of medicinal chemistry, efficiently forging


 bonds. However, the resulting "flat" biaryl architectures often suffer from poor solubility and metabolic liability. The modern drug discovery mandate is to "escape flatland" by incorporating saturation (

centers) to improve physicochemical properties (Fsp3 score).

This guide details three field-proven paradigms that transcend traditional Pd-catalyzed cross-coupling:

  • Metallaphotoredox Catalysis: Forging

    
     bonds using carboxylic acids and halides.
    
  • Cross-Electrophile Coupling (XEC): Reductive coupling of two electrophiles, eliminating organometallic reagents.

  • Directed C-H Activation: Late-stage functionalization (LSF) of native pharmacophores.

Part 1: Metallaphotoredox Catalysis (Ni/Ir Dual Catalysis)

Core Concept: This method couples abundant alkyl radical precursors (carboxylic acids, alcohols, silicates) with aryl halides. It solves the slow oxidative addition of alkyl halides to Pd by generating alkyl radicals via Single Electron Transfer (SET) that are intercepted by a Nickel catalyst.

Mechanism & Logic

The system relies on the synchronization of two catalytic cycles:[1]

  • Photocatalytic Cycle (Ir): Harvests visible light to generate a long-lived excited state (*Ir(III)), which acts as a single-electron oxidant to decarboxylate the substrate, generating an alkyl radical (

    
    ).
    
  • Cross-Coupling Cycle (Ni): The Ni(0) catalyst undergoes oxidative addition with the aryl halide (

    
    ).[1][2] The resulting 
    
    
    
    species intercepts the alkyl radical (
    
    
    ) to form a high-valent
    
    
    complex, which rapidly undergoes reductive elimination to form the
    
    
    bond.[3]

Metallaphotoredox Light Blue LED (450 nm) Ir_Excited *Ir(III) Excited State Light->Ir_Excited Ir_GS Ir(III) Ground State Ir_GS->Ir_Excited Ir_Red Ir(II) Reduced Ir_Excited->Ir_Red SET (Oxidation of Base) Ir_Red->Ir_GS SET to Ni(I) Substrate R-COOH (Carboxylic Acid) Radical R• (Alkyl Radical) Substrate->Radical -CO2, -e- Ni_III Ar-Ni(III)-R Radical->Ni_III Ni_0 Ni(0)Ln Ni_II Ar-Ni(II)-X Ni_0->Ni_II + Ar-Br (Ox. Add) Ni_II->Ni_III + R• (Radical Capture) Ni_III->Ni_0 Red. Elim (- Product) Product Ar-R (Product) Ni_III->Product ArX Ar-Br

Figure 1: Synergistic Ni/Ir catalytic cycles for decarboxylative arylation.

Protocol: Decarboxylative Arylation of -Amino Acids

Standardized "MacMillan" Conditions adapted for library synthesis.

Reagents:

  • Photocatalyst:

    
     (1 mol%)
    
  • Metal Catalyst:

    
     (5 mol%)
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbbpy) (5 mol%)

  • Base:

    
     (1.5 equiv)
    
  • Solvent: DMSO or DMF (0.1 M)

Step-by-Step Methodology:

  • Pre-complexation (Critical): In a separate vial, dissolve

    
     and dtbbbpy ligand in the solvent. Sonicate or stir at 40°C for 10 mins until a clear green solution forms. Why: In situ formation of the active ligated Ni species ensures consistent stoichiometry and prevents Ni precipitation.
    
  • Reaction Assembly: To an 8 mL vial equipped with a stir bar, add:

    • Aryl Bromide (1.0 equiv, 0.5 mmol)

    • Carboxylic Acid (1.5 equiv)

    • Ir-Photocatalyst (1 mol%)

    • 
       (1.5 equiv)
      
  • Catalyst Addition: Add the pre-formed Ni-ligand solution to the reaction vial.

  • Degassing (The "Self-Validating" Step): Sparge the solution with Nitrogen or Argon for 15 minutes.

    • Validation: The reaction is strictly anaerobic. Oxygen quenches the excited Ir state. If the reaction turns brown/black immediately upon irradiation without product formation, O2 ingress is the likely culprit.

  • Irradiation: Seal the vial and place it in a photoreactor (blue LED, ~450 nm, fan-cooled). Stir vigorously.

    • Duration: 12–24 hours.

  • Workup: Dilute with ethyl acetate, wash with water/brine (to remove DMSO), dry over

    
    , and concentrate.
    

Troubleshooting Table:

ObservationDiagnosisCorrective Action
Low Conversion Oxygen quenching or Light penetration depth issue.Check degassing. Ensure concentration is not too high (Bouguer-Lambert-Beer law limits light penetration).
Protodehalogenation (Ar-H) Radical generated but not captured by Ni.Increase Ni loading. The rate of radical capture must exceed the rate of H-atom abstraction (HAT) from solvent.
Homocoupling (Ar-Ar) Disproportionation of Ni(II).Reduce Aryl Halide concentration; slow addition not usually necessary but can help.

Part 2: Cross-Electrophile Coupling (XEC)

Core Concept: XEC allows the coupling of two electrophiles (e.g., Aryl Halide + Alkyl Halide) using a reducing metal (Zn, Mn) to turn over the catalyst.[2] This avoids the synthesis of sensitive organometallic reagents (boronic acids, zincates).[4]

Mechanism & Logic

Unlike Suzuki coupling, XEC does not use a nucleophile. It uses a chemical reductant to regenerate Ni(0).[2][5] The selectivity (heterocoupling vs. homocoupling) is governed by the different rates of activation:

  • Ar-X: Undergoes rapid 2-electron oxidative addition to Ni(0).

  • Alkyl-X: Activated via a radical chain mechanism (SET from Ni(I)) to generate an alkyl radical, which is then captured by the Ar-Ni(II) species.

XEC_Mechanism Ni0 Ni(0)L NiII_Ar L-Ni(II)-Ar (Oxidative Addition) Ni0->NiII_Ar + Ar-X ArX Ar-I / Ar-Br NiIII L-Ni(III)(Ar)(Alkyl) NiII_Ar->NiIII + Alkyl• AlkylX Alkyl-Br AlkylRad Alkyl• AlkylX->AlkylRad SET from Ni(I) NiIII->Ni0 Catalyst Turnover (via Ni(I)) Product Ar-Alkyl NiIII->Product Reductive Elimination Reductant Zn(0) -> Zn(II) Reductant->Ni0 Regenerates Ni(0) from Ni(II) salts

Figure 2: Nickel-catalyzed reductive cross-electrophile coupling mechanism.

Protocol: Ni-Catalyzed Reductive Coupling (Weix Conditions)

Reagents:

  • Catalyst:

    
     (10 mol%) or 
    
    
    
    .
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (10 mol%) (matches Ni loading).

  • Reductant: Zinc dust (2.0 equiv).

  • Solvent: DMA or NMP (polar aprotic is essential for Zn solubility/surface activity).

  • Substrates: Aryl Iodide (1.0 equiv) + Alkyl Bromide (1.5 equiv).

Step-by-Step Methodology:

  • Zinc Activation (The "Secret Sauce"): Commercial Zn dust often has a passivating oxide layer.

    • Procedure: Wash Zn dust with 1M HCl, then water, then acetone, and dry under vacuum. Alternatively, add 1-2 drops of TMSCl or

      
       to the reaction mixture to activate the Zn surface in situ.
      
  • Setup: In a glovebox or under strict Argon flow, combine Ni source, Ligand, and Activated Zn in the vial.

  • Solvent Addition: Add DMA (anhydrous). Stir for 10 mins to allow catalyst complexation (solution turns color).

  • Substrate Addition: Add Aryl Iodide and Alkyl Bromide.

  • Reaction: Seal and stir at 60°C for 12–18 hours.

    • Validation: The reaction mixture should remain a suspension (due to Zn). If the solution becomes completely clear, the Zn has been consumed or passivated, and the reaction has likely stalled.

Part 3: Comparative Analysis & Reference Data

Method Selection Guide
FeatureSuzuki-MiyauraMetallaphotoredoxCross-Electrophile (XEC)
Bond Type

(mostly)

(Decarboxylative)

(Reductive)
Nucleophile Boronic Acid (req. synthesis)Carboxylic Acid (Native)None (Uses Alkyl Halide)
Reagents Pd, Base, HeatNi/Ir, Light, BaseNi, Zn/Mn, Heat
O2 Sensitivity ModerateHigh (Quenches Excited State)Low (but H2O sensitive)
Key Limitation Slow OA to Alkyl HalidesLight penetration (scale-up)Stoichiometric metal waste

References

  • Zuo, Z., et al.

    
    -carboxyl sp3-carbons with aryl halides." Science, 2014 , 345(6195), 437-440. Link
    
  • Tellis, J. C., et al. "Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis." Science, 2014 , 345(6195), 433-436. Link

  • Everson, D. A., & Weix, D. J. "Cross-Electrophile Coupling: Principles of Reactivity and Selectivity."[4] Journal of the American Chemical Society, 2014 , 136(8), 3020–3023. Link

  • Merchant, B. R., et al. "Modular Radical Cross-Coupling with Sulfinates and Carbogenic Acid Derivatives." Science, 2018 , 360(6384), 75-80. Link

  • Horn, E. J., et al. "Scalable and sustainable electrochemical allylic C–H oxidation." Nature, 2016 , 533, 77–81. Link

  • Leising, R. M., et al. "Nickel-Catalyzed Cross-Electrophile Coupling." Organic Syntheses, 2016 , 93, 286-299. Link

Sources

×

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